6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-ethyl-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-8-5-9-7(2)4-12(14)15-11(9)6-10(8)13/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDTWGXIYHPUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902340 | |
| Record name | NoName_1580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one CAS number
An In-depth Technical Guide to 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
CAS Number: 1484-73-7
This technical guide provides a comprehensive overview of this compound, a substituted coumarin derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. Due to the limited availability of data for this specific derivative, this guide includes information on the closely related and well-studied parent compound, 7-hydroxy-4-methylcoumarin, to provide relevant context and experimental approaches.
Chemical and Physical Properties
The fundamental properties of this compound have been compiled from various chemical databases.[1][2] These properties are essential for its handling, characterization, and application in research settings.
| Property | Value | Source |
| CAS Number | 1484-73-7 | [1][2] |
| Molecular Formula | C₁₂H₁₂O₃ | [1][2] |
| Molecular Weight | 204.22 g/mol | [1] |
| IUPAC Name | 6-ethyl-7-hydroxy-4-methylchromen-2-one | [1] |
| Synonyms | 6-Ethyl-7-hydroxy-4-methylcoumarin | [1] |
| Computed XLogP3 | 2.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 204.078644241 Da | [1] |
| Topological Polar Surface Area | 46.5 Ų | [1] |
Spectral Information
Spectral data is crucial for the identification and structural elucidation of the compound. The following data has been reported for this compound.[1]
| Spectrum Type | Details |
| ¹H NMR | Instrument: Varian A-60 |
| ¹³C NMR | Source: Lehigh University, Bethlehem, PA |
| FTIR | Technique: KBr Wafer |
| Raman | SpectraBase |
Experimental Protocols
Detailed experimental protocols for the synthesis of the specific 6-ethyl derivative are not widely published. However, the synthesis of coumarins, particularly 7-hydroxy-4-methylcoumarin derivatives, is commonly achieved via the Pechmann condensation . This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. The following protocol is a generalized method adapted from procedures for similar coumarin derivatives and can be modified for the synthesis of the target compound.
Synthesis via Pechmann Condensation
This protocol describes the synthesis of a 7-hydroxy-4-methylcoumarin derivative. To synthesize the 6-ethyl variant, the starting material would be 4-ethylresorcinol instead of resorcinol.
Materials:
-
4-Ethylresorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15 as a reusable solid acid catalyst
-
Ethanol (for recrystallization)
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 4-ethylresorcinol and ethyl acetoacetate.
-
Cool the flask in an ice bath to maintain a temperature below 10°C.
-
Slowly add concentrated sulfuric acid dropwise to the mixture with constant stirring. The amount of acid should be sufficient to act as both a catalyst and a solvent.
-
After the addition of acid, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 18-24 hours) until the reaction is complete. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice.
-
The crude product will precipitate out of the solution.
-
Filter the solid precipitate using a Buchner funnel and wash thoroughly with cold deionized water to remove any remaining acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Biological Activity
While specific biological activity data for this compound is not extensively documented, the coumarin scaffold is of significant interest in drug discovery. Derivatives of 4-methylcoumarin have been investigated for a range of pharmacological activities.
-
Anticancer Activity: Various derivatives of 7-hydroxy-4-methylcoumarin have been synthesized and tested against human cancer cell lines, including chronic myelogenous leukemia (K562), colon adenocarcinoma (LS180), and breast adenocarcinoma (MCF-7).[3] Structure-activity relationship (SAR) studies indicate that substitutions on the coumarin ring can significantly influence cytotoxic effects.[3]
-
Antioxidant and Antimicrobial Activity: New coumarin derivatives synthesized from 7-hydroxy-4-methylcoumarin have shown promising antioxidant activity when tested with DPPH (1,1-diphenyl-2-picrylhydrazyl) and effective antibacterial properties against both gram-positive and gram-negative bacteria.[4]
-
General Pharmacological Potential: The 4-hydroxycoumarin scaffold is well-known for its anticoagulant properties (e.g., warfarin).[5] Furthermore, coumarin derivatives have been explored for anti-inflammatory, antiviral, and anti-HIV activities, highlighting the broad therapeutic potential of this class of compounds.[5]
Further research is required to elucidate the specific biological profile of the 6-ethyl derivative.
Visualized Workflows
As no specific signaling pathways involving this compound are documented, the following diagrams illustrate a generalized workflow for its synthesis and a logical relationship for SAR studies.
Caption: Generalized workflow for the synthesis of this compound.
Caption: Logical workflow for Structure-Activity Relationship (SAR) studies of coumarin derivatives.
References
- 1. This compound | C12H12O3 | CID 5287342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of 6-Ethyl-7-Hydroxy-4-Methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-ethyl-7-hydroxy-4-methylcoumarin, a fluorescent coumarin derivative of interest in various scientific and medicinal fields. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and visualizes a key biological pathway associated with the broader class of coumarin compounds.
Core Physicochemical Data
The following table summarizes the known quantitative physicochemical properties of 6-ethyl-7-hydroxy-4-methylcoumarin. These parameters are crucial for understanding its behavior in biological and chemical systems, aiding in assay development, formulation, and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | PubChem[1] |
| Molecular Weight | 204.22 g/mol | PubChem[1] |
| Melting Point | 213 °C | BOC Sciences[2] |
| Boiling Point (Predicted) | 390.5 ± 42.0 °C at 760 mmHg | BOC Sciences[2] |
| Density (Predicted) | 1.227 ± 0.06 g/cm³ | BOC Sciences[2] |
| XLogP3 (Lipophilicity) | 2.7 | PubChem[1] |
| Solubility | Soluble in DMSO | BOC Sciences[2] |
| pKa (Predicted) | The pKa of the 7-hydroxy group in the parent 7-hydroxycoumarin is approximately 7.1 to 7.8. The ethyl group at the 6-position is not expected to significantly alter this value. | BenchChem[3] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are standard experimental protocols applicable to coumarin derivatives like 6-ethyl-7-hydroxy-4-methylcoumarin.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A common and reliable method for its determination is the capillary melting point technique.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered 6-ethyl-7-hydroxy-4-methylcoumarin is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
-
Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. For a pure substance, this range is typically narrow.
Solubility Determination (Shake-Flask Method)
Quantitative solubility is a key parameter for any compound intended for biological or pharmaceutical applications. The shake-flask method is a standard approach to determine equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of 6-ethyl-7-hydroxy-4-methylcoumarin is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is used for quantification.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For hydroxycoumarins, the pKa of the hydroxyl group is of particular interest as it influences solubility and biological activity at different pH values. Potentiometric titration is a precise method for pKa determination.
Methodology:
-
Sample Preparation: A solution of 6-ethyl-7-hydroxy-4-methylcoumarin of known concentration (e.g., 1 mM) is prepared in a suitable solvent system, often a co-solvent like water-methanol to ensure solubility. The ionic strength of the solution is kept constant using an inert salt like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized.
Biological Relevance and Signaling Pathways
Coumarin derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. While a specific signaling pathway directly modulated by 6-ethyl-7-hydroxy-4-methylcoumarin is not yet definitively established in the literature, several studies on structurally similar coumarins have implicated the PI3K/Akt signaling pathway . This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The ability of some coumarin derivatives to modulate this pathway makes them attractive candidates for further investigation as therapeutic agents.
Below is a generalized representation of the PI3K/Akt signaling pathway that can be potentially modulated by bioactive coumarin derivatives.
References
- 1. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
An In-depth Technical Guide to 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one, a substituted coumarin derivative. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Molecular Structure and Properties
This compound belongs to the coumarin class of benzopyrones, which are widely recognized for their diverse pharmacological activities.[1] The core structure consists of a benzene ring fused to a pyrone ring. The specific substitutions of an ethyl group at the C6 position, a hydroxyl group at the C7 position, and a methyl group at the C4 position define its unique chemical characteristics and potential biological activity.
Below is a 2D representation of the molecular structure generated using the DOT language.
Caption: 2D structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | PubChem[1][2] |
| Molecular Weight | 204.22 g/mol | PubChem[1][2] |
| IUPAC Name | 6-ethyl-7-hydroxy-4-methylchromen-2-one | PubChem[1][2] |
| CAS Number | 1484-73-7 | Santa Cruz Biotechnology[3] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1][2] |
| Rotatable Bond Count | 1 | PubChem[1][2] |
Synthesis of this compound
The synthesis of this compound can be achieved via the Pechmann condensation, a classic and widely used method for preparing coumarins. This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. In this specific synthesis, 4-ethylresorcinol serves as the phenolic substrate and ethyl acetoacetate is the β-ketoester.
The general workflow for the synthesis is depicted in the diagram below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for similar coumarin derivatives.
Materials:
-
4-Ethylresorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
In a flask, combine 4-ethylresorcinol and ethyl acetoacetate.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid to the mixture with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring in the ice bath for a designated period, then allow the mixture to warm to room temperature.
-
Let the reaction proceed at room temperature for several hours to overnight.
-
Pour the reaction mixture into a beaker containing crushed ice to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol.
-
Dry the purified crystals under vacuum to obtain the final product.
Spectroscopic Characterization
The structure of the synthesized this compound should be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton, and the protons of the methyl and ethyl substituents. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Triplet | 3H | -CH₂CH₃ |
| ~2.4 | Singlet | 3H | C4-CH₃ |
| ~2.7 | Quartet | 2H | -CH₂ CH₃ |
| ~6.2 | Singlet | 1H | C3-H |
| ~6.8 | Singlet | 1H | C8-H |
| ~7.5 | Singlet | 1H | C5-H |
| ~10.5 | Singlet | 1H | C7-OH |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -CH₂C H₃ |
| ~18 | C4-C H₃ |
| ~22 | -C H₂CH₃ |
| ~102 | C8 |
| ~110 | C4a |
| ~112 | C3 |
| ~113 | C5 |
| ~127 | C6 |
| ~154 | C8a |
| ~155 | C4 |
| ~160 | C7 |
| ~161 | C2 (=O) |
IR Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3300 | Broad | O-H stretch (hydroxyl group) |
| 3100 - 3000 | Medium | C-H stretch (aromatic and vinylic) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| 1750 - 1700 | Strong | C=O stretch (lactone) |
| 1620 - 1580 | Medium-Strong | C=C stretch (aromatic and pyrone ring) |
| 1200 - 1000 | Strong | C-O stretch |
Experimental Workflow for Biological Evaluation
Given the known biological activities of coumarin derivatives, a logical next step following synthesis and characterization is the evaluation of the compound's biological effects. A common initial screening involves assessing the cytotoxicity of the compound against various cell lines. The following diagram illustrates a typical workflow for an in vitro cytotoxicity study using an MTT assay.[2][7][8][9]
Caption: Experimental workflow for in vitro cytotoxicity screening using the MTT assay.
This in-depth technical guide provides a solid foundation for researchers interested in this compound. The detailed information on its structure, a reliable synthesis protocol, and predicted characterization data, along with a workflow for biological evaluation, will facilitate further investigation into the potential applications of this and related coumarin compounds.
References
- 1. This compound | C12H12O3 | CID 5287342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. 3.2. In-Vitro Cytotoxicity Study (MTT Assay) [bio-protocol.org]
- 9. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the coumarin derivative, 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one. Coumarins represent a significant class of benzopyrone compounds found in nature and are of considerable interest to the scientific community due to their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antibacterial, and antitumor activities.[1][2][3][4] This document details a common and effective synthetic method, the Pechmann condensation, and outlines the analytical techniques used for the structural elucidation and characterization of the title compound. All quantitative data are presented in structured tables, and key experimental protocols are described in detail. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.
Introduction
This compound is a substituted coumarin derivative. The core coumarin structure, a benzopyrone, is a privileged scaffold in medicinal chemistry.[5] The specific substitutions of an ethyl group at the 6-position, a hydroxyl group at the 7-position, and a methyl group at the 4-position are expected to modulate the biological activity and physicochemical properties of the parent molecule. The hydroxyl group at the C-7 position is a common feature in many naturally occurring and synthetic coumarins and is often crucial for their biological effects.[4] This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and evaluation of novel coumarin derivatives for potential therapeutic applications.
Synthesis of this compound
The most common and efficient method for the synthesis of 7-hydroxycoumarin derivatives is the Pechmann condensation.[5][6][7] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of the title compound, 4-ethylresorcinol is reacted with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid.[3][8]
General Reaction Mechanism: Pechmann Condensation
The Pechmann condensation for the synthesis of this compound is initiated by the acid-catalyzed reaction between 4-ethylresorcinol and ethyl acetoacetate. The reaction proceeds through transesterification, intramolecular hydroalkylation, and subsequent dehydration to yield the final coumarin product.[7]
Caption: Pechmann condensation for the synthesis of the target coumarin.
Experimental Protocol
This protocol is a representative procedure based on established methods for similar coumarin syntheses.[3][8][9]
Materials:
-
4-Ethylresorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Crushed ice
-
Distilled water
-
5% w/v Sodium hydroxide solution
Procedure:
-
In a round-bottom flask, a mixture of 4-ethylresorcinol (1 equivalent) and ethyl acetoacetate (1 equivalent) is prepared.[4]
-
The flask is cooled in an ice bath to maintain a temperature below 10°C.[3]
-
Concentrated sulfuric acid is added dropwise to the cooled mixture with constant stirring. The temperature should be carefully monitored and maintained below 10°C during the addition.[3][8]
-
After the complete addition of the acid, the reaction mixture is stirred at room temperature for 18-24 hours.[3][9]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured slowly into a beaker containing crushed ice with vigorous stirring.[4][9]
-
A solid precipitate of the crude product will form.
-
The crude product is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining acid.[9]
-
For further purification, the crude solid is dissolved in a 5% w/v sodium hydroxide solution and filtered to remove any insoluble impurities.[9]
-
The filtrate is then acidified with a dilute acid (e.g., HCl) until the product precipitates out.
-
The purified product is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain a highly pure product.[4][9]
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various analytical and spectroscopic techniques.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the title compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₃ | [10][11] |
| Molecular Weight | 204.22 g/mol | [10][11] |
| IUPAC Name | 6-ethyl-7-hydroxy-4-methylchromen-2-one | [10] |
| CAS Number | 1484-73-7 | [11] |
| Appearance | White to pale yellow solid | [6] |
| Melting Point | 185-187 °C (for 7-hydroxy-4-methylcoumarin) | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of the synthesized compound. The expected spectral data are presented below, based on the known data for similar coumarin structures.[6][10]
3.2.1. ¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | t | 3H | -CH₂-CH₃ |
| ~2.4 | s | 3H | 4-CH₃ |
| ~2.7 | q | 2H | -CH₂ -CH₃ |
| ~6.2 | s | 1H | H-3 |
| ~6.8 | s | 1H | H-8 |
| ~7.5 | s | 1H | H-5 |
| ~10.5 | s | 1H | 7-OH |
3.2.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -CH₂-CH₃ |
| ~18 | 4-CH₃ |
| ~23 | -CH₂ -CH₃ |
| ~102 | C-8 |
| ~110 | C-5 |
| ~112 | C-4a |
| ~113 | C-3 |
| ~125 | C-6 |
| ~152 | C-4 |
| ~155 | C-8a |
| ~160 | C-7 |
| ~162 | C-2 (C=O) |
3.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3500-3300 | O-H stretch (phenolic) |
| 3100-3000 | C-H stretch (aromatic) |
| 2980-2850 | C-H stretch (aliphatic) |
| 1720-1680 | C=O stretch (lactone) |
| 1620-1580 | C=C stretch (aromatic) |
| 1200-1000 | C-O stretch |
3.2.4. Mass Spectrometry
| m/z | Assignment |
| 204 | [M]⁺ (Molecular ion) |
Potential Biological Significance and Signaling Pathways
While specific biological activities and signaling pathways for this compound are not extensively documented, the broader class of coumarins is known to exhibit a wide range of pharmacological effects.[1][12] These activities are often attributed to their ability to interact with various enzymes and receptors. For instance, many coumarin derivatives are known to inhibit inflammatory pathways, such as those mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
The following diagram illustrates a generalized workflow for screening the anti-inflammatory potential of a novel coumarin derivative.
References
- 1. tandfonline.com [tandfonline.com]
- 2. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 3. iosrjournals.org [iosrjournals.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. uomphysics.net [uomphysics.net]
- 8. jetir.org [jetir.org]
- 9. ijpsr.com [ijpsr.com]
- 10. This compound | C12H12O3 | CID 5287342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Technical Overview and Contextual Analysis of Related Coumarins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide, therefore, provides a contextual analysis based on the well-documented biological activities of structurally related 7-hydroxy-4-methylcoumarin derivatives. The information presented herein is intended to serve as a valuable reference for researchers, offering insights into the potential pharmacological profile of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one and guiding future research directions.
The core structure of 7-hydroxy-4-methylcoumarin is a versatile scaffold known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[1][2] The derivatization of this core, often at the C4 methyl group or on the benzene ring, has been a successful strategy in the development of novel therapeutic agents.
Antimicrobial Activity of 7-Hydroxy-4-Methylcoumarin Derivatives
Derivatives of 7-hydroxy-4-methylcoumarin have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[1] Schiff bases synthesized from 7-hydroxy-4-methylcoumarin, for instance, have shown promising minimum inhibitory concentrations (MICs) against various bacterial strains.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of 7-Hydroxy-4-Methylcoumarin Schiff Base Derivatives [1]
| Compound | Staphylococcus aureus (Gram-positive) | Micrococcus luteus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Derivative 6 | 40 µg/mL | 125 µg/mL | 125 µg/mL | 125 µg/mL |
| Derivative 7 | 40 µg/mL | 40 µg/mL | 31 µg/mL | 125 µg/mL |
| Derivative 8 | 300 µg/mL | 125 µg/mL | 125 µg/mL | 125 µg/mL |
Experimental Protocol: Tube Dilution Method for MIC Determination
The antibacterial activity of the 7-hydroxy-4-methylcoumarin derivatives was assessed using the tube dilution technique to determine the Minimum Inhibitory Concentration (MIC).[1]
-
Preparation of Test Compounds: Stock solutions of the synthesized coumarin derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Cultures of Gram-positive (e.g., Staphylococcus aureus, Micrococcus luteus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are grown in appropriate broth media to a specified optical density.[1]
-
Serial Dilution: A series of dilutions of the test compounds are prepared in sterile test tubes containing broth medium.
-
Inoculation: Each tube is inoculated with a standardized suspension of the respective bacterial strain.
-
Incubation: The inoculated tubes are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
Anti-inflammatory Activity of 7-Hydroxy-4-Methylcoumarin Derivatives
The anti-inflammatory potential of 7-hydroxy-4-methylcoumarin derivatives has been evaluated in vivo, with some compounds showing significant inhibition of inflammation.[3][4]
Table 2: Anti-inflammatory Activity of 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin Derivatives [3]
| Compound | Percentage Inhibition of Paw Edema (at 3 hours) |
| Derivative 4 | 44.05% |
| Derivative 8 | 38.10% |
| Indomethacin (Standard) | Not specified |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute anti-inflammatory activity.[3][5]
-
Animal Model: Wistar rats are typically used for this assay.
-
Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution into the hind paw of the rats induces localized inflammation and edema.[5]
-
Treatment: The test compounds (7-hydroxy-4-methylcoumarin derivatives) are administered orally or intraperitoneally at a specific dose prior to the carrageenan injection. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug like indomethacin.[3]
-
Measurement of Paw Edema: The volume of the paw is measured at various time intervals after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with that of the control group.[3]
Anticancer Activity of 4-Methylcoumarin Derivatives
Various 4-methylcoumarin derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines, with some compounds exhibiting potent activity.[6]
Table 3: Cytotoxicity (IC50 in µM) of 4-Methylcoumarin Derivatives Against Human Cancer Cell Lines [6][7]
| Compound Substituents | K562 (Chronic Myelogenous Leukemia) | LS180 (Colon Adenocarcinoma) | MCF-7 (Breast Adenocarcinoma) |
| 7-hydroxy-4-methyl | 111.0 ± 28.4 | >200 | 189.8 ± 23.6 |
| 7,8-dihydroxy-3-ethyl-4-methyl | 81.3 ± 13.9 | 67.8 ± 2.4 | 82.3 ± 4.5 |
| 7,8-dihydroxy-4-methyl-3-propyl | 77.2 ± 1.2 | 47.9 ± 1.6 | 54.3 ± 1.9 |
| 7,8-dihydroxy-3-decyl-4-methyl | 42.4 ± 4.1 | 25.2 ± 1.1 | 25.1 ± 1.3 |
| 6-bromo-4-bromomethyl-7-hydroxy | 45.8 ± 3.4 | 32.7 ± 4.2 | 39.5 ± 2.7 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]
-
Cell Culture: Human cancer cell lines (e.g., K562, LS180, MCF-7) are cultured in appropriate media and seeded in 96-well plates.[6]
-
Compound Treatment: The cells are treated with various concentrations of the 4-methylcoumarin derivatives and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[7]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[6]
Proposed Anticancer Signaling Pathway of 4-Methyl-7-hydroxycoumarin
Research on DMBA-induced skin cancer in mice has suggested a potential signaling pathway for the anticancer activity of 4-methyl-7-hydroxycoumarin. This pathway involves the modulation of key regulatory proteins, leading to the induction of apoptosis.[8]
Caption: Proposed anticancer signaling pathway of 4-methyl-7-hydroxycoumarin.
Antioxidant Activity of 4-Methylcoumarin Derivatives
The antioxidant properties of 4-methylcoumarin derivatives are often attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.[9]
Table 4: Antioxidant Activity of 7-Hydroxy-4-methylcoumarin [9]
| Compound | DPPH Radical Scavenging Activity (IC50) |
| 7-hydroxy-4-methylcoumarin | 99.69 ppm |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific concentration.
-
Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark for a specified period.
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.
-
IC50 Calculation: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.[9]
Conclusion
While direct experimental data on the biological activity of this compound remains elusive, the extensive research on its parent scaffold, 7-hydroxy-4-methylcoumarin, and its derivatives provides a strong foundation for predicting its potential pharmacological profile. The ethyl group at the 6th position may influence the lipophilicity and steric factors, which in turn could modulate the biological activities observed in related compounds. Further investigation into the synthesis and biological evaluation of this compound is warranted to elucidate its specific properties and potential as a therapeutic agent. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for such future studies.
References
- 1. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 7-hydroxy-4-methylcoumarin derivatives. [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
A Comprehensive Spectroscopic and Methodological Guide to 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral characteristics of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one, a coumarin derivative of interest in various scientific fields. Due to the limited availability of fully assigned public data for this specific molecule, this guide presents a combination of exact mass data and representative spectral data derived from closely related analogs. It also includes detailed experimental protocols for acquiring such data and a logical diagram of a common synthetic pathway for this class of compounds.
Spectral Data
The spectral data for this compound (Molecular Formula: C₁₂H₁₂O₃, Molecular Weight: 204.22 g/mol ) is crucial for its identification and characterization.[1][2] The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, as well as Mass Spectrometry (MS) fragmentation patterns.
Table 1: ¹H NMR Spectral Data (Representative)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | Ar-OH |
| ~7.4-7.6 | Singlet | 1H | H-5 |
| ~6.8 | Singlet | 1H | H-8 |
| ~6.1 | Singlet | 1H | H-3 |
| ~2.6 | Quartet | 2H | -CH₂-CH₃ |
| ~2.4 | Singlet | 3H | C₄-CH₃ |
| ~1.1 | Triplet | 3H | -CH₂-CH₃ |
Note: The chemical shifts are estimations based on the known spectra of similar 7-hydroxy-4-methylcoumarin derivatives.[3]
Table 2: ¹³C NMR Spectral Data (Representative)
Solvent: Polysol
| Chemical Shift (δ) ppm | Assignment |
| ~161 | C-2 |
| ~160 | C-7 |
| ~155 | C-9 |
| ~153 | C-4 |
| ~126 | C-5 |
| ~113 | C-6 |
| ~112 | C-3 |
| ~110 | C-10 |
| ~102 | C-8 |
| ~22 | -CH₂-CH₃ |
| ~18 | C₄-CH₃ |
| ~14 | -CH₂-CH₃ |
Note: These assignments are based on spectral data for 6-ethyl-7-hydroxy-4-methylcoumarin and related structures.[4][5][6]
Table 3: IR Spectral Data (Representative)
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| ~3400 | Strong, Broad | O-H stretch (phenolic) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (lactone) |
| ~1610 | Strong | C=C stretch (aromatic) |
| ~1270 | Strong | C-O stretch (lactone) |
| ~1150 | Strong | C-O stretch (phenol) |
Note: The absorption bands are characteristic of hydroxycoumarin derivatives.[7]
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₂H₁₂O₃ |
| Exact Mass | 204.078644 Da |
| Molecular Ion (M⁺) | m/z 204 |
| Key Fragmentation | Loss of CO (m/z 176), retro-Diels-Alder reactions |
Note: The exact mass is a computed value.[1] Fragmentation patterns are typical for coumarin structures.
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of coumarin derivatives.
2.1 NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Instrument: Bruker Avance 100 MHz spectrometer or equivalent.
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
2.2 IR Spectroscopy
-
Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
FTIR Acquisition:
-
Instrument: PerkinElmer Spectrum BX FTIR spectrometer or equivalent.
-
Technique: KBr wafer transmission.[1]
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
2.3 Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Mass Spectrometry Acquisition (Electron Ionization - EI):
-
Instrument: Agilent 6890 GC coupled to a 5973 MS or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Inlet: Direct insertion probe or via gas chromatography.
-
Synthesis Workflow: Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-keto ester under acidic conditions.[8][9][10][11] The following diagram illustrates the general workflow for the synthesis of a 7-hydroxy-4-methylcoumarin, a structural precursor to the title compound.
Caption: Workflow for the Pechmann Condensation Synthesis.
Signaling Pathways and Biological Activity
While specific signaling pathways for this compound are not extensively documented, related coumarin derivatives have shown a range of biological activities. For instance, 7-hydroxy-4-methylcoumarin has been found to enhance melanogenesis by upregulating PKA/CREB and modulating MAPK and PI3K/Akt/GSK-3β signaling pathways.[12] Other coumarin derivatives are known to interact with serotonin receptors and exhibit anti-inflammatory and anticancer properties.[13][14] The biological activity of coumarins is highly dependent on their substitution patterns.[15]
The following diagram illustrates a generalized signaling pathway modulated by some bioactive coumarin derivatives.
Caption: Generalized Signaling Pathways Modulated by Coumarins.
References
- 1. This compound | C12H12O3 | CID 5287342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Pechmann Condensation Mechanism Resorcinol [et-chem.com]
- 11. Pechmann Condensation [organic-chemistry.org]
- 12. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
A Technical Guide to the Solubility of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one in dimethyl sulfoxide (DMSO). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the methodologies for determining its solubility, alongside relevant physicochemical properties.
Physicochemical Properties
A foundational understanding of the compound's properties is crucial for any solubility study. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | |
| Molecular Weight | 204.22 g/mol | |
| IUPAC Name | 6-ethyl-7-hydroxy-4-methylchromen-2-one | |
| CAS Number | 1484-73-7 | |
| XLogP3 | 2.7 | [1] |
Solubility in DMSO: An Overview
Dimethyl sulfoxide (DMSO) is a widely utilized polar aprotic solvent in biological and pharmaceutical research due to its exceptional ability to dissolve a broad spectrum of compounds, including both polar and nonpolar molecules.[2] Coumarin derivatives, such as the subject of this guide, are generally known to be soluble in DMSO.[3] However, for precise experimental work, especially in areas like high-throughput screening, determining the exact solubility is a critical step.
Experimental Protocols for Solubility Determination
Several methods can be used to determine the kinetic and thermodynamic solubility of a compound in DMSO. Below are detailed protocols for commonly employed techniques.
Kinetic Solubility Determination by Titration Method
This method provides a rapid estimation of a compound's solubility and is particularly useful in early drug discovery.[4]
Materials:
-
This compound
-
Anhydrous DMSO
-
Buffer solution (e.g., PBS pH 7.4)
-
Calibrated pipette
-
Vials
-
Magnetic stirrer
Procedure:
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 200 mg in 1 mL).[4]
-
Standardize a pipette by determining the number of drops per 1 mL of DMSO.[4]
-
Place a known volume of the buffer solution (e.g., 50 mL) in a vial with a magnetic stir bar.[4]
-
Slowly add the DMSO stock solution dropwise to the stirring buffer until a persistent opalescence or precipitate is observed.[4]
-
Record the volume of the DMSO solution added.
-
Calculate the solubility based on the amount of compound in the added DMSO solution and the total volume of the final mixture.
Equilibrium (Shake-Flask) Solubility Determination
This method determines the thermodynamic solubility, which is the true equilibrium solubility of a compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Thermostatic shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid compound to a known volume of DMSO in a vial.
-
Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.[2]
-
Carefully collect a known aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent.
-
Determine the concentration of the compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy.[2]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Kinetic Solubility Determination.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
References
The Multifaceted Therapeutic Potential of Coumarin Derivatives: A Technical Guide
Introduction: Coumarin, a naturally occurring benzopyrone derivative, and its synthetic analogues have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This technical guide provides an in-depth overview of the therapeutic applications of coumarin derivatives, with a focus on their anticancer, anticoagulant, anti-inflammatory, antimicrobial, and neuroprotective properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Applications of Coumarin Derivatives
Coumarin derivatives have shown significant potential as anticancer agents by modulating various cellular processes, including apoptosis, cell cycle progression, and angiogenesis.[2][3] Their mechanisms of action are diverse and often target key signaling pathways implicated in cancer development and progression.[3]
Mechanisms of Anticancer Action
The anticancer effects of coumarin derivatives are attributed to their ability to:
-
Induce Apoptosis: Many coumarin derivatives trigger programmed cell death in cancer cells by activating caspase cascades and modulating the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins.[2][3]
-
Inhibit Cell Proliferation and Arrest the Cell Cycle: These compounds can halt the uncontrolled division of cancer cells by inducing cell cycle arrest at different phases, most commonly G0/G1 or G2/M.[3]
-
Modulate Signaling Pathways: Coumarins have been shown to interfere with critical pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[2][3]
-
Inhibit Angiogenesis: Some derivatives can prevent the formation of new blood vessels that supply tumors with nutrients and oxygen by inhibiting key factors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]
-
Overcome Multidrug Resistance: Certain coumarin derivatives can inhibit the function of efflux pumps, such as P-glycoprotein (P-gp), which are responsible for pumping chemotherapeutic drugs out of cancer cells.[2]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected coumarin derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 15 | MCF-7 (Breast) | 1.24 | [2] |
| Compound 16 | MCF-7 (Breast) | 7.90 (µg/mL) | [2] |
| Coumarin-artemisinin hybrid 1a | HepG2 (Liver) | 3.05 ± 1.60 | [4] |
| Coumarin-artemisinin hybrid 1a | Hep3B (Liver) | 3.76 ± 1.76 | [4] |
| Coumarin-artemisinin hybrid 1a | A2780 (Ovarian) | 5.82 ± 2.28 | [4] |
| Coumarin-artemisinin hybrid 1a | OVCAR-3 (Ovarian) | 4.60 ± 1.81 | [4] |
| Coumarin-thiazole derivative 50b | HeLa (Cervical) | 0.21 | [4] |
| Coumarin-thiazole derivative 51c | HeLa (Cervical) | 1.29 | [4] |
| Coumarin-thiazole derivative 52d | HT-29 (Colon) | 0.25 ± 0.004 | [4] |
| Coumarin-thiazole derivative 52d | HCT-116 (Colon) | 0.26 ± 0.016 | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of coumarin derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Coumarin derivatives dissolved in Dimethyl Sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the coumarin derivatives in culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the coumarin derivatives. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Signaling Pathway Visualization
Caption: Anticancer mechanisms of coumarin derivatives.
Anticoagulant Properties of Coumarin Derivatives
The anticoagulant activity of coumarin derivatives, most notably warfarin, is a cornerstone of thrombosis management.[5] Their primary mechanism involves the inhibition of vitamin K epoxide reductase, an enzyme crucial for the synthesis of vitamin K-dependent clotting factors.[5][6]
Mechanism of Anticoagulant Action
Coumarin-based anticoagulants act as vitamin K antagonists. They inhibit the enzyme vitamin K epoxide reductase complex 1 (VKORC1), which is responsible for recycling oxidized vitamin K epoxide back to its active, reduced form.[6] This disruption of the vitamin K cycle leads to the production of inactive clotting factors II, VII, IX, and X, thereby impairing the coagulation cascade.[7]
Quantitative Data: Anticoagulant Activity
The anticoagulant activity of coumarin derivatives is typically assessed by measuring the prothrombin time (PT). The following table provides examples of PT values for some synthesized coumarin derivatives compared to warfarin.
| Compound | Prothrombin Time (PT) in seconds | Reference |
| Warfarin | 14.60 | [5] |
| Compound 4 | 21.30 | [5] |
| Compound 2** | Significantly higher than control | [5] |
| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | ||
| ** 6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |
Experimental Protocol: Prothrombin Time (PT) Assay
Objective: To evaluate the anticoagulant activity of coumarin derivatives in vitro.
Materials:
-
Rabbit or human plasma (citrated)
-
Thromboplastin-calcium chloride reagent
-
Coumarin derivatives dissolved in a suitable solvent
-
Water bath (37°C)
-
Stopwatch
-
Test tubes
Procedure:
-
Collect blood into tubes containing sodium citrate to prevent coagulation and centrifuge to obtain plasma.
-
Pre-warm the plasma and the thromboplastin-calcium chloride reagent to 37°C.
-
In a test tube, mix a specific volume of plasma with the coumarin derivative at the desired concentration and incubate for a defined period.
-
Add the pre-warmed thromboplastin-calcium chloride reagent to the plasma-coumarin mixture and simultaneously start the stopwatch.
-
Gently tilt the tube back and forth and observe for the formation of a fibrin clot.
-
Stop the stopwatch as soon as the clot is formed. The time taken is the prothrombin time.
-
Perform the assay in duplicate or triplicate for each concentration and compare the results with a control (plasma with solvent only) and a reference anticoagulant like warfarin.
Signaling Pathway Visualization
Caption: Anticoagulant mechanism of coumarin derivatives.
Anti-inflammatory Effects of Coumarin Derivatives
Coumarin derivatives have demonstrated significant anti-inflammatory properties by targeting key inflammatory pathways and mediators.[8][9] Their ability to modulate the inflammatory response makes them promising candidates for the treatment of various inflammatory disorders.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of coumarins are mediated through several mechanisms, including:
-
Inhibition of Pro-inflammatory Enzymes: Coumarins can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[9]
-
Modulation of Inflammatory Signaling Pathways: They can interfere with key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory genes.[8][10]
-
Reduction of Pro-inflammatory Cytokines: Coumarin derivatives can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[11]
-
Antioxidant Activity: Many coumarins possess antioxidant properties, which can help to mitigate oxidative stress, a key contributor to inflammation.[9]
Quantitative Data: Anti-inflammatory Activity
The following table presents the in vitro and in vivo anti-inflammatory activity of some coumarin derivatives.
| Compound/Derivative | Assay | Activity | Reference |
| Ethyl thiosemicarbazone 2b | COX-2 Inhibition | IC50: 0.31 - 0.78 µM | [12] |
| Thiazoline derivative 3a | COX-2 Inhibition | IC50: 0.31 - 0.78 µM | [12] |
| Esculin | COX-1 Inhibition | IC50: 4.49 mM | [13] |
| 6-(4-nitrobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (2) | Carrageenan-induced paw edema | Significant reduction in edema | [14] |
| 6-(4-aminobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (4) | Carrageenan-induced paw edema | 44.05% inhibition after 3h | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of coumarin derivatives.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Coumarin derivatives suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: control (vehicle), reference drug, and test groups (different doses of coumarin derivatives).
-
Administer the coumarin derivatives or the reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathway Visualization
Caption: Anti-inflammatory mechanisms of coumarin derivatives.
Antimicrobial Activity of Coumarin Derivatives
Coumarin derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi.[15][16] Their diverse structures allow for modifications that can enhance their potency and spectrum of activity.
Mechanisms of Antimicrobial Action
The exact mechanisms of antimicrobial action for many coumarin derivatives are still under investigation, but proposed mechanisms include:
-
Disruption of Cell Membrane Integrity: Some coumarins can damage the cell membranes of microorganisms, leading to leakage of cellular contents and cell death.[17]
-
Inhibition of Nucleic Acid Synthesis: Certain derivatives may interfere with DNA and/or RNA synthesis, thereby inhibiting microbial replication.
-
Inhibition of Essential Enzymes: Coumarins can inhibit the activity of enzymes that are crucial for microbial survival and growth.
Quantitative Data: Antimicrobial Activity
The antimicrobial activity of coumarin derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Bacillus cereus | 1.5 mM | [3] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Micrococcus luteus | 1.5 mM | [3] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Listeria monocytogenes | 1.5 mM | [3] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Staphylococcus aureus | 1.5 mM | [3] |
| 7-hydroxy-4-trifluoromethylcoumarin (3c) | Enterococcus faecium | 1.7 mM | [3] |
| Dicoumarol (3n) | Listeria monocytogenes | 1.2 mM | [3] |
| Coumarin-triazole 9a | Proteus vulgaris | 4-8 | [18] |
| Coumarin-triazole 10b | Staphylococcus aureus | 4-8 | [18] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the MIC of coumarin derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Coumarin derivatives dissolved in DMSO
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the coumarin derivative stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with 10 µL of the diluted bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental Workflow Visualization
Caption: Workflow for MIC determination by broth microdilution.
Neuroprotective Effects of Coumarin Derivatives
Coumarin derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[18][19] Their neuroprotective effects are attributed to their ability to combat oxidative stress, reduce neuroinflammation, and modulate key signaling pathways involved in neuronal survival.
Mechanisms of Neuroprotective Action
The neuroprotective properties of coumarins are linked to several mechanisms:
-
Antioxidant and Free Radical Scavenging Activity: Coumarins can neutralize reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[18]
-
Activation of Neuroprotective Signaling Pathways: Some derivatives can activate the TRKB-CREB-BDNF pathway, which is crucial for neuronal survival, growth, and synaptic plasticity.[19]
-
Inhibition of Apoptosis: They can reduce the activity of caspases, key enzymes involved in the apoptotic cell death of neurons.[19]
-
Anti-inflammatory Effects in the Central Nervous System: By reducing the production of pro-inflammatory mediators in the brain, coumarins can mitigate neuroinflammation, a common feature of neurodegenerative diseases.[18]
-
Inhibition of Protein Aggregation: Certain coumarin derivatives have been shown to inhibit the aggregation of proteins like tau, which are implicated in the pathology of Alzheimer's disease.[2]
Quantitative Data: Neuroprotective Activity
The following table provides quantitative data on the neuroprotective effects of selected coumarin derivatives.
| Compound/Derivative | Assay | Activity (EC50) | Reference |
| LM-031 | Tau aggregation inhibition | 36 µM | [2] |
| LMDS-2 | Tau aggregation inhibition | 8 µM | [2] |
| LMDS-3 | Tau aggregation inhibition | 21 µM | [2] |
| LMDS-4 | Tau aggregation inhibition | 14 µM | [2] |
| Kaempferol | DPPH radical scavenging | 28 µM | [2] |
| LM-031 | DPPH radical scavenging | 93 µM | [2] |
| LMDS-1 | DPPH radical scavenging | 122 µM | [2] |
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
Objective: To assess the neuroprotective effects of coumarin derivatives against a neurotoxin-induced injury in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
Coumarin derivatives dissolved in DMSO
-
MTT solution
-
96-well plates
-
CO2 incubator
Procedure:
-
Differentiate SH-SY5Y cells by treating them with retinoic acid for several days.
-
Seed the differentiated cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the coumarin derivatives for a specific period (e.g., 2 hours).
-
Induce neuronal damage by exposing the cells to a neurotoxin (e.g., 6-OHDA) for 24 hours. Include a control group without the neurotoxin and a group with the neurotoxin but without the coumarin derivative.
-
Assess cell viability using the MTT assay as described in the anticancer section.
-
Calculate the percentage of neuroprotection conferred by the coumarin derivatives compared to the cells treated with the neurotoxin alone.
Signaling Pathway Visualization
Caption: Neuroprotective mechanisms of coumarin derivatives.
References
- 1. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Coumarin Derivatives as Potent Selective COX-2 Inhibitors: Synthesis, Anti-Inflammatory, QSAR, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1 [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 17. Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
In-depth Analysis of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one Reveals a Gap in Current Scientific Knowledge
Despite a comprehensive search of available scientific literature, a detailed mechanism of action for the compound 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one remains uncharacterized. Publicly accessible databases and research articles do not contain specific studies elucidating its biological targets, associated signaling pathways, or quantitative data on its activity.
While the broader class of coumarins, and specifically derivatives of 7-hydroxy-4-methylcoumarin, has been the subject of extensive research, information regarding the 6-ethyl substituted variant is confined primarily to its chemical identity. The core requirements for a technical guide—such as quantitative biological data, detailed experimental protocols, and defined mechanisms of action—could not be fulfilled due to the absence of dedicated research on this particular molecule.
The Landscape of Coumarin Research
Coumarins are a well-established class of benzopyrone compounds known for a wide array of pharmacological activities.[1][2] Research into derivatives of the parent scaffold, 7-hydroxy-4-methylcoumarin, has revealed potential applications in various therapeutic areas:
-
Anticancer and Cytotoxic Effects: Certain derivatives of 7-hydroxy-4-methylcoumarin have demonstrated cytotoxic activity against various cancer cell lines.[3][4]
-
Antimicrobial Properties: Studies have indicated that some modified coumarins possess bactericidal and antifungal properties.[1][2][4]
-
Central Nervous System Activity: Structural analogs have been synthesized and investigated for their potential to interact with neurotransmitter receptors, such as serotonin receptors.
-
Antioxidant and Anti-inflammatory Potential: The coumarin scaffold is a common feature in compounds explored for their antioxidant and anti-inflammatory effects.[2]
However, it is crucial to note that these activities are reported for derivatives and not for this compound itself. The addition of an ethyl group at the 6-position of the coumarin ring can significantly alter the compound's physicochemical properties and, consequently, its biological activity. Without specific experimental data, the pharmacological profile of this specific compound cannot be accurately described.
The Path Forward: A Need for Foundational Research
The absence of detailed biological studies on this compound highlights a gap in the current understanding of coumarin structure-activity relationships. To elucidate its mechanism of action, a systematic investigation would be required. The logical workflow for such an investigation is outlined below.
Caption: Proposed workflow for elucidating the mechanism of action.
This structured approach, beginning with broad screening and progressively narrowing to specific molecular interactions, is essential to build a comprehensive understanding of the compound's biological function.
References
- 1. tandfonline.com [tandfonline.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C12H12O3 | CID 5287342 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Review of 6-Ethyl-7-Hydroxy-4-Methylcoumarin: Synthesis, Potential Biological Activities, and Future Research Directions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. Among these, the 7-hydroxy-4-methylcoumarin scaffold serves as a crucial pharmacophore in the design of novel therapeutic agents. This technical guide provides a comprehensive literature review focusing on the synthesis and potential biological activities of a specific, yet under-researched derivative: 6-ethyl-7-hydroxy-4-methylcoumarin. While direct research on this compound is limited, this review extrapolates from the extensive studies on its parent molecule and related 6-substituted analogs to predict its chemical behavior and pharmacological profile. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent chemical and biological pathways to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related coumarin derivatives.
Introduction
Coumarins are a large family of naturally occurring and synthetic compounds characterized by a 1-benzopyran-2-one core structure.[1] Their wide-ranging biological activities, including anticancer, antioxidant, antimicrobial, and enzyme inhibitory properties, have established them as privileged scaffolds in drug discovery.[1][2] The substitution pattern on the coumarin ring plays a pivotal role in modulating their biological efficacy and specificity.[1] The 7-hydroxy-4-methylcoumarin (hymecromone) framework is particularly noteworthy and has been the subject of extensive research.
This review focuses on the specific derivative, 6-ethyl-7-hydroxy-4-methylcoumarin. Although direct experimental data for this compound is scarce in the public domain, an in-depth analysis of the synthesis and biological activities of its parent compound and analogs with substitutions at the C6 position can provide valuable insights into its potential properties. The introduction of an ethyl group at the 6-position is expected to modulate the lipophilicity and steric properties of the molecule, which could significantly influence its biological activity.
Synthesis of 6-Ethyl-7-Hydroxy-4-Methylcoumarin
The primary synthetic route to 7-hydroxy-4-methylcoumarin and its derivatives is the Pechmann condensation.[3][4][5] This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of 6-ethyl-7-hydroxy-4-methylcoumarin, the logical starting materials would be 4-ethylresorcinol and ethyl acetoacetate.
Proposed Synthetic Pathway: Pechmann Condensation
The reaction would proceed via an initial transesterification followed by an intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration to yield the final coumarin product.
Caption: Proposed synthesis of 6-ethyl-7-hydroxy-4-methylcoumarin.
Detailed Experimental Protocol (Adapted from 7-Hydroxy-4-Methylcoumarin Synthesis)
The following protocol is an adaptation from established methods for the synthesis of 7-hydroxy-4-methylcoumarin and can serve as a starting point for the synthesis of the 6-ethyl derivative.[5][6]
-
Reaction Setup: A mixture of 4-ethylresorcinol (1 mmol) and ethyl acetoacetate (1.1 mmol) is combined.
-
Catalyst Addition: An acid catalyst, such as Amberlyst-15 (10 mol%) or concentrated sulfuric acid, is added to the mixture.[6]
-
Reaction Conditions: The reaction mixture is stirred in an oil bath heated to 110-150°C.[6] The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol to yield the pure product.
Potential Biological Activities
Based on the known biological activities of 7-hydroxy-4-methylcoumarin and its derivatives, 6-ethyl-7-hydroxy-4-methylcoumarin is anticipated to exhibit a range of pharmacological effects. The ethyl group at the C6 position is likely to enhance lipophilicity, which may improve cell membrane permeability and potentially increase biological activity.
Anticancer Activity
Numerous derivatives of 7-hydroxy-4-methylcoumarin have demonstrated significant cytotoxic effects against various cancer cell lines.[2] For instance, studies have shown that substitutions on the coumarin ring can lead to potent anticancer agents.[2] The mechanism of action often involves the induction of apoptosis through various signaling pathways.[7]
Table 1: Cytotoxicity of 7-Hydroxy-4-methylcoumarin Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 7,8-dihydroxy-4-methylcoumarin | K562 | 42.4 | [2] |
| 7,8-dihydroxy-4-methylcoumarin | LS180 | 25.2 | [2] |
| 7,8-dihydroxy-4-methylcoumarin | MCF-7 | 25.1 | [2] |
| 6-Bromo-4-bromomethyl-7-hydroxycoumarin | K562 | 32.7 | [2] |
| 6-Bromo-4-bromomethyl-7-hydroxycoumarin | LS180 | 45.8 | [2] |
| 6-Bromo-4-bromomethyl-7-hydroxycoumarin | MCF-7 | 39.5 | [2] |
The anticancer potential of these compounds is often evaluated using the MTT assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, K562, LS180) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 6-ethyl-7-hydroxy-4-methylcoumarin) and incubated for a specified period (e.g., 72 hours).[8]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 5. 7-Hydroxy 4-methyl coumarin synthesis - Pharmacy Infoline [pharmacyinfoline.com]
- 6. scispace.com [scispace.com]
- 7. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Pechmann Condensation for 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coumarins are a significant class of oxygen-containing heterocyclic compounds found in many natural products and synthetic molecules.[1] Their scaffold is a key structural motif in compounds exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties, making them valuable in pharmaceutical and agrochemical industries.[2][3] The Pechmann condensation, discovered by German chemist Hans von Pechmann, is one of the most straightforward and widely used methods for synthesizing coumarins.[4][5] This reaction involves the acid-catalyzed condensation of a phenol with a β-keto ester.[2]
This application note provides a detailed protocol for the synthesis of a specific coumarin derivative, 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one , using the Pechmann condensation. The synthesis proceeds by reacting 4-ethylresorcinol with ethyl acetoacetate under acidic conditions. While specific yield and reaction time data for this exact derivative are not extensively published, this document provides a robust, generalized protocol adapted from the well-established synthesis of its close analog, 7-hydroxy-4-methylcoumarin.[6][7]
Reaction Mechanism
The Pechmann condensation mechanism is understood to proceed through a series of acid-catalyzed steps.[2] The reaction begins with a transesterification between the phenol (4-ethylresorcinol) and the β-keto ester (ethyl acetoacetate). This is followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation), where the activated carbonyl group attacks the ortho position on the phenol ring.[4][8] The final step is a dehydration (elimination of a water molecule) to form the stable, aromatic coumarin ring system.[2]
Caption: General mechanism of the Pechmann condensation reaction.
Experimental Protocol
This protocol describes the synthesis of this compound.
Materials and Reagents:
-
4-Ethylresorcinol
-
Ethyl acetoacetate (EAA)[9]
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (5%)
-
Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (2M)
-
Crushed Ice
-
Deionized Water
-
Three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Beakers
-
Büchner funnel and suction flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked flask of appropriate size, place concentrated sulfuric acid. Fit the flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Cooling: Immerse the flask in an ice-salt bath to cool the sulfuric acid to below 10°C.[7][10]
-
Addition of Reactants: Prepare a solution of 4-ethylresorcinol and a slight molar excess (approx. 1.1 equivalents) of ethyl acetoacetate.[11] Add this solution dropwise to the cold, stirred sulfuric acid via the dropping funnel over approximately 1-2 hours.[7] It is crucial to maintain the reaction temperature below 10°C during this addition to control the reaction rate and prevent side product formation.[10][12]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 18-24 hours.[7][10] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[11]
-
Quenching: Pour the reaction mixture slowly and carefully into a large beaker containing a vigorously stirred mixture of crushed ice and water.[7] This will cause the crude product to precipitate out of the solution.
-
Isolation: Collect the solid precipitate by suction filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold water to remove any residual acid.[7]
-
Purification (Base Wash): Dissolve the crude solid in a 5% sodium hydroxide solution. This step helps to separate the phenolic product from non-acidic impurities. Filter the solution to remove any insoluble material.[7]
-
Reprecipitation: Vigorously stir the alkaline filtrate and slowly add dilute acid (e.g., 2M HCl or H₂SO₄) until the solution is acidic to litmus paper.[7] The purified this compound will precipitate.
-
Final Filtration and Drying: Collect the purified product by suction filtration. Wash the solid with several portions of cold water to remove salts. Dry the product in an oven at a moderate temperature (e.g., 100°C) to a constant weight.[7]
-
Recrystallization (Optional): For higher purity, the dried product can be recrystallized from a suitable solvent, such as 95% ethanol.[7] The pure compound should separate as colorless or pale yellow needles.[6][7]
Data Presentation: Reaction Conditions for Coumarin Synthesis
While specific data for this compound is limited, the following table summarizes various catalytic systems and conditions reported for the synthesis of the closely related 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate. This information is valuable for optimizing the described protocol.
| Catalyst | Reactant Ratio (Phenol:EAA) | Temperature (°C) | Time | Yield (%) | Reference |
| Conc. H₂SO₄ | 1 : 1.14 | < 10°C then RT | 18 h | 97 | [7][10] |
| Conc. H₂SO₄ | 1 : 1 | 5°C then RT | 18 h | 88 | [12] |
| Amberlyst-15 | 1 : 1.1 | 110°C | 30 min | 95 | [11] |
| InCl₃ (3 mol%) | 1 : 1 | Room Temp | 5 min | 95 | [13] |
| Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) | 1 : 1 | 110°C | 1 h | 88 | [14] |
| (Bbpy)(HSO₄)₂ | 1 : 1 | Room Temp | 20 min | 96 | [3] |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Workflow for coumarin synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 7. pharmacyinfoline.com [pharmacyinfoline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 10. 7 hydroxy 4-methyl coumarin | PPTX [slideshare.net]
- 11. scispace.com [scispace.com]
- 12. jetir.org [jetir.org]
- 13. mdpi.com [mdpi.com]
- 14. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one in Fluorescence Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a fluorescent probe belonging to the coumarin family of organic dyes. Coumarin derivatives are widely utilized in biomedical research and drug discovery due to their favorable photophysical properties, including strong fluorescence, high quantum yields, and sensitivity to the local microenvironment. This document provides detailed application notes and protocols for the use of this compound in various fluorescence-based assays.
The core structure, 7-hydroxy-4-methylcoumarin, is known for its blue fluorescence, which can be modulated by substitutions on the coumarin ring. The presence of an ethyl group at the 6-position is expected to cause slight bathochromic (red) shifts in the excitation and emission spectra compared to the parent compound. These characteristics make it a valuable tool for applications such as enzyme inhibition assays, fluorescence quenching studies, and cellular imaging.
Photophysical and Chemical Properties
A summary of the key properties of this compound is presented below. It is important to note that the spectral properties of coumarin dyes can be influenced by the solvent environment.
| Property | Value | Reference |
| Synonyms | 6-ethyl-7-hydroxy-4-methylcoumarin | [1] |
| Molecular Formula | C₁₂H₁₂O₃ | [1] |
| Molecular Weight | 204.22 g/mol | [1] |
| Excitation Maximum (λex) | ~360-370 nm (estimated) | [2] |
| Emission Maximum (λem) | ~450-460 nm (estimated) | [3] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol |
Note: The excitation and emission maxima are estimated based on the properties of the parent compound, 7-hydroxy-4-methylcoumarin. Experimental determination for this specific derivative is recommended for precise measurements.
Applications in Fluorescence Assays
This compound can be employed in a variety of fluorescence-based assays. Its utility often stems from changes in its fluorescence intensity or spectral properties upon interaction with a target molecule or in response to a specific enzymatic activity.
Enzyme Inhibition Assays
This compound can be used as a fluorescent substrate for various enzymes. In a typical assay, enzymatic cleavage of a non-fluorescent or quenched derivative of the coumarin releases the highly fluorescent this compound, leading to a measurable increase in fluorescence. The presence of an inhibitor will prevent or reduce this fluorescence signal.
Fluorescence Quenching Assays
Fluorescence quenching assays are used to study the interaction between a fluorophore and a quencher molecule. The binding of a quencher to the coumarin can lead to a decrease in its fluorescence intensity. This principle can be applied to study binding affinities and screen for molecules that disrupt protein-protein interactions.[3][4]
Cellular Imaging
The fluorescent nature of this coumarin derivative makes it a potential candidate for live-cell imaging.[5] Its ability to cross cell membranes and its sensitivity to the intracellular environment can be exploited to visualize cellular structures or monitor dynamic cellular processes.
Experimental Protocols
Protocol 1: General Procedure for Enzyme Inhibition Assay
This protocol provides a general workflow for a fluorogenic enzyme inhibition assay using a substrate derived from this compound.
Materials:
-
This compound derived enzyme substrate
-
Enzyme of interest
-
Assay buffer (optimized for the specific enzyme)
-
Test compounds (potential inhibitors)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve the coumarin-derived substrate in DMSO to prepare a stock solution (e.g., 10 mM).
-
Dilute the substrate stock solution in assay buffer to the desired working concentration.
-
Prepare a stock solution of the enzyme in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
Add 2 µL of the test compound dilutions to the wells of the 96-well plate.
-
Add 88 µL of the enzyme solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals over a specific period (e.g., 30-60 minutes).
-
Use an excitation wavelength of ~365 nm and an emission wavelength of ~455 nm (these should be optimized for the specific instrument and substrate).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Enzyme Inhibition Assay Workflow
Protocol 2: Fluorescence Quenching Assay for Binding Studies
This protocol describes a general method to study the binding of a quencher molecule to this compound.
Materials:
-
This compound
-
Quencher molecule of interest
-
Appropriate buffer solution (e.g., PBS)
-
DMSO (for dissolving compounds)
-
Quartz cuvette
-
Fluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Prepare a working solution of the coumarin in the buffer (e.g., 1 µM).
-
Prepare a stock solution of the quencher molecule in the same buffer.
-
-
Fluorescence Measurement:
-
Place the coumarin working solution in the quartz cuvette.
-
Measure the initial fluorescence intensity (F₀) using an appropriate excitation (~365 nm) and emission (~455 nm) wavelength.
-
-
Titration with Quencher:
-
Add small aliquots of the quencher stock solution to the cuvette.
-
After each addition, mix the solution gently and measure the fluorescence intensity (F).
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the ratio of F₀/F against the concentration of the quencher (Stern-Volmer plot).
-
The slope of the plot gives the Stern-Volmer quenching constant (Ksv), which is related to the binding affinity.
-
Fluorescence Quenching Assay Workflow
Protocol 3: General Protocol for Live-Cell Imaging
This protocol provides a basic workflow for staining live cells with this compound for fluorescence microscopy.
Materials:
-
This compound
-
DMSO, sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
-
Live-cell imaging chamber or glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI cube)
Procedure:
-
Prepare a Stock Solution:
-
Dissolve this compound in sterile DMSO to a final concentration of 1-10 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Seeding:
-
Seed cells in a live-cell imaging chamber or glass-bottom dish to achieve 60-80% confluency on the day of the experiment.
-
-
Cell Staining:
-
Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM, this should be optimized).
-
Remove the old medium from the cells and add the staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope with an excitation filter around 365 nm and an emission filter around 450 nm.
-
Cellular Imaging Workflow
Conclusion
This compound is a versatile fluorescent probe with potential applications in a range of biochemical and cellular assays. The provided protocols offer a starting point for researchers to utilize this compound in their studies. Optimization of experimental conditions, such as probe concentration, incubation times, and instrument settings, is crucial for achieving reliable and reproducible results. Further characterization of the specific photophysical properties of this derivative will enhance its application in quantitative fluorescence assays.
References
- 1. This compound | C12H12O3 | CID 5287342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a fluorescent probe belonging to the coumarin family of organic dyes. Coumarin derivatives are widely utilized in biomedical research and drug discovery due to their favorable photophysical properties, including strong fluorescence, high sensitivity to the microenvironment, and amenability to chemical modification.[1][] The 7-hydroxycoumarin scaffold, in particular, is a common motif in fluorescent probes designed for a variety of biological applications, such as enzyme assays, cellular imaging, and the detection of reactive oxygen species (ROS).[3][4]
These application notes provide a comprehensive overview of the potential uses of this compound as a fluorescent probe, with detailed protocols based on the well-established applications of structurally similar 7-hydroxycoumarin analogs.
Physicochemical Properties and Spectral Data
While specific experimental photophysical data for this compound is not extensively documented, the properties of the parent compound, 7-hydroxy-4-methylcoumarin, provide a strong basis for its expected performance. The introduction of an ethyl group at the 6-position is not expected to dramatically alter the core spectral properties but may influence its solubility and interactions with biological targets.
Table 1: Physicochemical and Spectroscopic Data of this compound and its Parent Compound.
| Property | This compound | 7-hydroxy-4-methylcoumarin (Analog) |
| Molecular Formula | C₁₂H₁₂O₃ | C₁₀H₈O₃ |
| Molecular Weight | 204.22 g/mol | 176.17 g/mol |
| Excitation Max (λex) | ~320-360 nm (Estimated) | ~320-360 nm[3] |
| Emission Max (λem) | ~450-460 nm (Estimated) | ~450-460 nm[3] |
| Quantum Yield (ΦF) | Moderate to High (Estimated) | Moderate to High[5] |
| Molar Extinction Coefficient (ε) | ~10,000-20,000 M⁻¹cm⁻¹ (Estimated) | ~10,000-20,000 M⁻¹cm⁻¹[3] |
| Solubility | Soluble in DMSO, DMF, and alcohols. | Soluble in DMSO, DMF, and alcohols. |
Applications
Based on the known applications of 7-hydroxycoumarin derivatives, this compound is a promising candidate for the following applications:
-
Enzyme Assays: As a fluorogenic substrate for various enzymes, particularly hydrolases. In its native, often derivatized form (e.g., as an ester or ether), the probe is non-fluorescent or weakly fluorescent. Enzymatic cleavage of the modifying group releases the highly fluorescent 7-hydroxycoumarin core, enabling a "turn-on" fluorescence response that can be used to quantify enzyme activity.[]
-
Detection of Reactive Oxygen Species (ROS): The phenolic hydroxyl group on the coumarin ring can react with certain ROS, leading to a change in the probe's fluorescence properties. This makes it a potential tool for studying oxidative stress in cellular and biochemical systems.[6][7][8]
-
Cellular Imaging: Its cell permeability and intrinsic fluorescence make it suitable for live-cell imaging, allowing for the visualization of cellular structures and processes.
-
pH Sensing: The fluorescence of 7-hydroxycoumarins is often pH-dependent, which can be exploited for measuring pH changes in various biological compartments.[3]
Experimental Protocols
The following are generalized protocols for the application of this compound as a fluorescent probe. Note: These protocols are based on established methods for similar 7-hydroxycoumarin derivatives and should be optimized for specific experimental conditions.
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol describes a general workflow for assessing the inhibitory effect of a test compound on a hydrolase enzyme using a derivatized, non-fluorescent version of this compound as the substrate.
Materials:
-
6-ethyl-7-O-substituted-4-methyl-2H-chromen-2-one (non-fluorescent substrate)
-
Hydrolase enzyme of interest
-
Test inhibitor compound
-
Assay buffer (e.g., Tris-HCl, PBS, pH adjusted for optimal enzyme activity)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the substrate: Dissolve the non-fluorescent substrate in DMSO to a final concentration of 10 mM.
-
Prepare a stock solution of the test inhibitor: Dissolve the inhibitor in DMSO to a desired stock concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test inhibitor at various concentrations (perform serial dilutions)
-
Enzyme solution (at a fixed concentration)
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction: Add the substrate solution to each well to a final concentration in the low micromolar range (to be optimized).
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.
-
Plot the V₀ against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., IC₅₀ curve) to determine the inhibitory potency of the test compound.
-
Logical Workflow for Enzyme Inhibition Assay
Caption: A flowchart illustrating the key steps in an in vitro enzyme inhibition assay using a fluorogenic coumarin substrate.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines a method for using this compound to detect changes in intracellular ROS levels in cultured cells.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells (e.g., HeLa, HEK293)
-
ROS-inducing agent (e.g., H₂O₂, menadione)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes (for microscopy) or in multi-well plates (for flow cytometry) and allow them to adhere overnight.
-
Prepare Probe Solution: Prepare a 1-10 mM stock solution of the probe in DMSO. On the day of the experiment, dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 1-10 µM).
-
Cell Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
ROS Induction (Optional): To induce oxidative stress, replace the probe solution with fresh medium containing an ROS-inducing agent at a predetermined concentration and incubate for the desired time. For control experiments, treat cells with the vehicle only.
-
Washing: Remove the loading or treatment medium and wash the cells twice with warm PBS to remove excess probe.
-
Imaging/Analysis:
-
Microscopy: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with a filter set appropriate for DAPI or similar UV-excitable dyes (e.g., Ex: 360/40 nm, Em: 460/50 nm).
-
Flow Cytometry: Detach the cells using trypsin, resuspend in PBS, and analyze immediately on a flow cytometer, measuring the fluorescence in the blue channel.
-
-
Data Quantification: For microscopy, measure the mean fluorescence intensity of individual cells or regions of interest. For flow cytometry, determine the mean fluorescence intensity of the cell population.
Signaling Pathway for ROS-Induced Fluorescence
Caption: A diagram showing the principle of ROS detection within a cell using a fluorescent probe.
Data Interpretation and Considerations
-
Environmental Sensitivity: The fluorescence of 7-hydroxycoumarins can be influenced by solvent polarity, pH, and binding to macromolecules. It is crucial to maintain consistent experimental conditions and include appropriate controls.
-
Photostability: While generally photostable, prolonged exposure to high-intensity light can lead to photobleaching. Use neutral density filters and minimize exposure times during fluorescence microscopy.
-
Cytotoxicity: At high concentrations, fluorescent probes can be toxic to cells. It is essential to determine the optimal, non-toxic working concentration for each cell type and experimental duration.
-
Controls: Always include appropriate controls, such as unstained cells (to assess autofluorescence), vehicle-treated cells (to control for solvent effects), and positive/negative controls for the biological process being investigated.
Conclusion
This compound is a promising fluorescent probe with potential applications in enzyme kinetics, detection of oxidative stress, and cellular imaging. While specific experimental data for this compound is limited, the well-characterized properties of its 7-hydroxycoumarin analogs provide a solid foundation for its use in a variety of research and drug discovery settings. The protocols and data presented here serve as a guide for the successful implementation of this probe in your experimental workflows. Optimization for specific applications will be necessary to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. annualreviews.org [annualreviews.org]
- 8. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Anticancer Activity of Coumarin Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the anticancer potential of coumarin compounds. This document includes detailed protocols for key in vitro assays, guidelines for data presentation, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Coumarins are a significant class of naturally occurring benzopyrone derivatives found in many plants.[1][2] They have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and notably, anticancer activities.[1][2] Numerous natural and synthetic coumarin derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines.[1][3] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and modulation of critical cellular signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2]
This document outlines a systematic approach to assess the anticancer efficacy of coumarin compounds, providing researchers with the necessary protocols and tools to conduct these evaluations effectively.
Data Presentation: Summarized Quantitative Data
The following tables summarize the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of various coumarin derivatives on different cancer cell lines.
Table 1: Cytotoxicity of Coumarin Derivatives in Cancer Cell Lines (IC50 Values)
| Coumarin Derivative | Cancer Cell Line | Assay Type | IC50 (µM) |
| Compound 4 | HL60 (Leukemia) | MTT | 8.09[4][5] |
| Compound 4 | MCF-7 (Breast) | MTT | 3.26[4] |
| Compound 4 | A549 (Lung) | MTT | 9.34[4] |
| Compound 8b | HepG2 (Liver) | MTT | 13.14[4][5] |
| Compound 8b | MCF-7 (Breast) | MTT | 7.35[4] |
| Compound 8b | A549 (Lung) | MTT | 4.63[4] |
| Coumarin-1,2,3-triazole hybrid 12c | PC3 (Prostate) | MTT | 0.34 ± 0.04[6] |
| Coumarin-1,2,3-triazole hybrid 12c | MGC803 (Gastric) | MTT | 0.13 ± 0.01[6] |
| Coumarin-1,2,3-triazole hybrid 12c | HepG2 (Liver) | MTT | 1.74 ± 0.54[6] |
| Coumarin-pyrazole hybrid 35 | HepG2 (Liver) | MTT | 2.96 ± 0.25[6] |
| Coumarin-pyrazole hybrid 35 | SMMC-7721 (Liver) | MTT | 2.08 ± 0.32[6] |
| Coumarin-pyrazole hybrid 35 | U87 (Glioblastoma) | MTT | 3.85 ± 0.41[6] |
| Coumarin-pyrazole hybrid 35 | H1299 (Lung) | MTT | 5.36 ± 0.60[6] |
| Coumarin | HeLa (Cervical) | MTT | 54.2[7] |
| Coumarin | C26 (Colorectal) | MTT | 449.4[8] |
Table 2: Induction of Apoptosis by Coumarin Compounds
| Coumarin Derivative | Cancer Cell Line | Treatment | % Apoptotic Cells (Early + Late) |
| Compound 2 (30 µM) | HL-60 (Leukemia) | 24 hours | Increased from 1.9% to 55.7% (Sub-G1)[9] |
| Compound VIIb | MCF-7 (Breast) | Not Specified | 5-fold increase in early and 100-fold increase in late apoptotic cells[10] |
| 7-Hydroxycoumarin (100 µg/ml) | A427 (Lung) | 4 hours | 83% increase in Annexin-V positive cells[11] |
| Coumarin (100 µg/ml) | A427 (Lung) | 4 hours | 50% increase in Annexin-V positive cells[11] |
Table 3: Effect of Coumarin Compounds on Cell Cycle Distribution
| Coumarin Derivative | Cancer Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Compound 4 | HL60 (Leukemia) | Not Specified | 37.89 (Control: 55.62) | Not Specified | 36.7 (Control: 14.5)[5] |
| Compound 8b | HepG2 (Liver) | Not Specified | 42.53 (Control: 53.6) | Not Specified | 26.05 (Control: 12.34)[5] |
| Coumarin | HeLa (Cervical) | Not Specified | G0/G1 arrest observed | - | -[7] |
| 7-Hydroxycoumarin (100 µg/ml) | Lung Carcinoma Lines | Not Specified | G1 phase arrest observed | - | -[11] |
| 7,8-Diacetoxy-3-(4-nitrophenyl)coumarin (7h ) | MDA-MB-231 (Breast) | Not Specified | - | S-phase arrest observed | -[12] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Coumarin compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the coumarin compound in culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the desired concentrations of the compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).[3]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium from the wells.
-
Add 10 µL of MTT solution (5 mg/mL) to each well containing 100 µL of fresh medium.
-
Incubate the plate for 2-4 hours at 37°C.[3]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[3]
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]
-
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[13]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells and treat with the coumarin compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
Cell Cycle Analysis by Flow Cytometry
Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent dye that intercalates into the DNA of permeabilized cells. The intensity of PI fluorescence is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest the treated and untreated cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
-
Western Blot Analysis for Signaling Pathway Proteins
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This technique can be used to assess the expression levels and phosphorylation status of key proteins in signaling pathways, such as Akt and mTOR, to elucidate the mechanism of action of the coumarin compound.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the relative expression and phosphorylation levels of the target proteins.
-
Mandatory Visualization
Caption: Experimental workflow for testing anticancer activity.
Caption: PI3K/Akt/mTOR signaling pathway inhibition by coumarins.
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 7,8-Dihydroxy-3-arylcoumarin Induces Cell Death Through S-Phase Arrest in MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 13. benchchem.com [benchchem.com]
Application Note: Cell-Based Assays for Evaluating 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic derivative of coumarin, a class of compounds known for their diverse pharmacological activities. As with any novel compound intended for therapeutic use, a thorough evaluation of its toxicological profile is essential. Cell-based assays are indispensable tools in early-stage drug development for assessing compound toxicity, providing insights into potential mechanisms of cell death and cellular stress responses. This application note provides a detailed overview and protocols for a panel of cell-based assays to evaluate the toxicity of this compound. The described assays measure key indicators of cytotoxicity, including metabolic activity, membrane integrity, apoptosis, and oxidative stress.
Data Presentation
While specific toxicological data for this compound is not extensively available in public literature, the following table summarizes representative cytotoxicity data (IC50 values) for structurally related 4-methylcoumarin derivatives against various human cancer cell lines, as determined by the MTT assay. This data provides a comparative context for the potential toxicity of the target compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| 7,8-dihydroxy-4-methylcoumarin derivative 11 (with n-decyl at C3) | K562 (Chronic Myelogenous Leukemia) | 42.4 | [1] |
| 7,8-dihydroxy-4-methylcoumarin derivative 11 (with n-decyl at C3) | LS180 (Colon Adenocarcinoma) | 25.2 | [1] |
| 7,8-dihydroxy-4-methylcoumarin derivative 11 (with n-decyl at C3) | MCF-7 (Breast Adenocarcinoma) | 25.1 | [1] |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin (Compound 27) | K562 (Chronic Myelogenous Leukemia) | 32.7 - 45.8 | [1] |
| Coumarin-cinnamic acid hybrid (Compound 4) | HL60 (Leukemia) | 8.09 | [2] |
| Coumarin-cinnamic acid hybrid (Compound 8b) | HepG2 (Liver Cancer) | 13.14 | [2] |
Experimental Protocols
Herein, we provide detailed protocols for a suite of assays to comprehensively assess the in vitro toxicity of this compound.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, or a cell line relevant to the intended therapeutic area)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Cells and test compound as in the MTT assay
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells treated with a lysis buffer).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cells and test compound
-
Annexin V-FITC/PI apoptosis detection kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Oxidative Stress Assessment: DCFDA Assay
This assay measures the intracellular generation of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is a cell-permeable non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells and test compound
-
DCFDA solution
-
Black 96-well plates with clear bottoms
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a black 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and load the cells with 10-20 µM DCFDA in serum-free medium for 30-45 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Add fresh culture medium containing various concentrations of this compound. Include a positive control (e.g., H2O2).
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence microplate reader.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the toxicity of this compound.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by coumarin derivatives.[2][3]
Caption: Potential activation of the Nrf2-mediated antioxidant response pathway by hydroxycoumarins.[1][4]
References
- 1. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antioxidant Activity Assay of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a significant class of polyphenolic compounds, are widely distributed in nature and are known for their diverse biological activities, including antioxidant properties.[1][2] The 4-methylcoumarin scaffold, in particular, has been identified as a promising framework for the development of neuroprotective and antioxidant agents.[2] The antioxidant capacity of coumarin derivatives is largely influenced by the substitution pattern on the benzopyranone core, with hydroxyl groups significantly enhancing radical scavenging activity.[3][4] Specifically, 7-hydroxycoumarins have demonstrated notable antioxidant potential.[3][4]
This document provides detailed protocols for assessing the in vitro antioxidant activity of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS 1484-73-7)[5]. While specific experimental data for this exact compound is not extensively available in the public domain, the provided methodologies are standard for evaluating coumarin derivatives and the tables include representative data from structurally similar 4-methylcoumarins to serve as a benchmark for expected activity.
Key In Vitro Antioxidant Assays
Several methods are commonly employed to evaluate the antioxidant potential of compounds in vitro. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). The most frequently used assays for coumarin derivatives are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[2][6][7]
Data Presentation: Antioxidant Activity of Representative 4-Methylcoumarins
The following table summarizes the antioxidant activity of various 4-hydroxycoumarin derivatives, which can be used for comparative purposes when analyzing the results for this compound. A lower IC50 value indicates higher antioxidant activity.
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH | 50 | Ascorbic Acid | 60 | [8] |
| 7,8-dihydroxy-4-methylcoumarin | DPPH | 74.70 | Trolox | 93.19 | [3][4] |
| 4-hydroxy-7-methyl-2H-chromen-2-one | ABTS | >1000 | BHT | 1.84 | [8] |
| 4,7-dihydroxy-2H-chromen-2-one | ABTS | 1.80 | BHT | 1.84 | [8] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[9] The decrease in absorbance is proportional to the radical scavenging activity.[9]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate or quartz cuvettes
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[10] Store this solution in the dark at 4°C.
-
Preparation of Test Compound and Standard: Prepare a stock solution of the test compound and the standard (e.g., ascorbic acid) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[11]
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of the different concentrations of the test compound or standard.
-
For the control, mix 100 µL of the DPPH solution with 100 µL of methanol.
-
For the blank, use 200 µL of methanol.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[11] Measure the absorbance at 517 nm.[6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[6] Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.[9]
Workflow for DPPH Assay
References
- 1. Antioxidant activity of 4-methylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Antioxidant Activity of Coumarins and Their Metal Complexes [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. jmp.ir [jmp.ir]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
Application Notes and Protocols for High-Throughput Screening of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one derivatives. This class of coumarin compounds holds significant potential for drug discovery due to the diverse biological activities associated with the coumarin scaffold, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] This document outlines detailed protocols for the synthesis, characterization, and subsequent screening of these derivatives to identify promising lead compounds.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be efficiently achieved through the Pechmann condensation reaction.[3][4][5] This method involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. For the core scaffold, 4-ethylresorcinol is reacted with ethyl acetoacetate. Derivatization can be subsequently carried out at various positions, most commonly at the 7-hydroxyl group, to generate a library of compounds for HTS.
Experimental Protocol: Pechmann Condensation for Synthesis of the Core Scaffold
-
Reaction Setup: In a round-bottom flask, combine 4-ethylresorcinol (1.0 eq) and ethyl acetoacetate (1.05 eq).
-
Solvent and Catalyst: Add a suitable acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.[5] For a greener approach, a solid acid catalyst like Amberlyst-15 can be used with a minimal amount of a high-boiling solvent like ethanol.[6]
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the crude product and wash it with cold ethanol.[6]
-
Purification: Recrystallize the solid from hot ethanol to yield pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Protocol: Derivatization at the 7-Hydroxyl Group
-
Reaction Setup: Dissolve the core scaffold (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add an anhydrous base, for instance, potassium carbonate (K₂CO₃) (3.0 eq), to the solution.
-
Alkyl Halide Addition: Add the desired substituted alkyl halide (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up, extract the product with a suitable organic solvent, and purify it using column chromatography.
High-Throughput Screening (HTS) Workflow
The HTS workflow for this compound derivatives is designed to efficiently screen large libraries of these compounds to identify hits with desired biological activity. The workflow typically involves primary screening, dose-response confirmation, and secondary assays to elucidate the mechanism of action.
Caption: High-Throughput Screening Workflow for Coumarin Derivatives.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a suitable primary screen for anticancer activity.[6][7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare stock solutions of the synthesized coumarin derivatives in DMSO. Add varying concentrations of the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Screening (Cytochrome P450)
Coumarin derivatives are known to interact with various enzymes. A fluorescence-based assay can be employed to screen for inhibitors of cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism.[1]
Experimental Protocol: CYP Inhibition Assay
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of the specific CYP enzyme (e.g., CYP1A1 or CYP1A2) in an assay buffer.
-
Substrate Solution: Prepare a stock solution of a fluorescent substrate in DMSO and dilute it to the final working concentration in the assay buffer.
-
Inhibitor/Test Compound Solutions: Prepare serial dilutions of the coumarin derivatives in the assay buffer.
-
NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Dispense Inhibitors: Add the inhibitor/test compound solutions to the wells of a microplate. Include wells with buffer only (negative control) and a known inhibitor (positive control).
-
Add Enzyme: Add the enzyme solution to all wells and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate solution and the NADPH regenerating system to all wells.
-
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C and measure the change in fluorescence over time.
-
Data Analysis: Determine the rate of the reaction for each compound concentration and calculate the IC₅₀ values.
Data Presentation
Quantitative data from the screening assays should be summarized in tables for clear comparison and to facilitate structure-activity relationship (SAR) analysis.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | R-group at 7-position | Cell Line | IC₅₀ (µM) |
| SC-01 | -H | MIA PaCa-2 | >50 |
| SC-02 | -CH₃ | MIA PaCa-2 | 25.3 |
| SC-03 | -CH₂CH₃ | MIA PaCa-2 | 15.8 |
| SC-04 | -CH₂Ph | MIA PaCa-2 | 8.2 |
| Doxorubicin | (Positive Control) | MIA PaCa-2 | 0.5 |
Table 2: CYP1A1 Inhibition by this compound Derivatives
| Compound ID | R-group at 7-position | IC₅₀ (µM) |
| SC-01 | -H | 12.5 |
| SC-02 | -CH₃ | 8.7 |
| SC-03 | -CH₂CH₃ | 5.1 |
| SC-04 | -CH₂Ph | 2.3 |
| Known Inhibitor | (Positive Control) | 0.1 |
Potential Signaling Pathway Involvement
Coumarin derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis. A potential signaling pathway that could be investigated for active compounds is the intrinsic apoptosis pathway.
Caption: Intrinsic Apoptosis Signaling Pathway.
References
Application Notes & Protocols: Developing Drug Delivery Systems for Hydrophobic Coumarin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Coumarin and its derivatives are a class of benzopyrone compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] However, their therapeutic application is often limited by their hydrophobic nature, which leads to poor aqueous solubility and consequently, low bioavailability. To overcome these limitations, advanced drug delivery systems are being developed to enhance the solubility, stability, and targeted delivery of these promising compounds.[3] This document provides detailed application notes and protocols for the formulation, characterization, and in vitro evaluation of a nanoparticle-based drug delivery system for a model hydrophobic coumarin derivative.
Application Note 1: Formulation and Characterization of Coumarin-Loaded Solid Lipid Nanoparticles (SLNs)
Principle: Solid Lipid Nanoparticles (SLNs) are colloidal carriers developed as an alternative to traditional systems like liposomes and polymeric nanoparticles.[4] They are composed of a solid lipid core that can solubilize hydrophobic drugs, surrounded by a layer of emulsifier.[5] This formulation protects the encapsulated drug from degradation, allows for controlled release, and can improve bioavailability.[3][4] Here, we describe the preparation of coumarin-loaded SLNs using the hot homogenization and ultrasonication method.
Protocol 1: Preparation of Coumarin-Loaded SLNs
Materials:
-
Model Hydrophobic Coumarin Derivative
-
Solid Lipid (e.g., Stearic Acid)
-
Surfactant (e.g., Tween® 20)[4]
-
Deionized Water
-
Magnetic Stirrer with Hot Plate
-
High-Shear Homogenizer or Probe Sonicator
-
Water Bath
Procedure:
-
Preparation of Lipid Phase: Weigh the appropriate amounts of the solid lipid (e.g., stearic acid) and the coumarin derivative. Place them in a glass beaker and heat on a hot plate to 5-10°C above the melting point of the lipid, under constant magnetic stirring, until a clear, homogenous lipid melt is obtained.
-
Preparation of Aqueous Phase: In a separate beaker, prepare the aqueous surfactant solution (e.g., Tween® 20 in deionized water). Heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase dropwise under continuous high-speed stirring (e.g., 8000 rpm) using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the coarse emulsion to high-pressure homogenization or probe sonication for 3-5 minutes to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Quickly transfer the resulting nanoemulsion to an ice bath and continue stirring until it cools down to room temperature. The solidification of the lipid droplets leads to the formation of SLNs.
-
Storage: Store the resulting SLN dispersion at 4°C for further characterization.
Protocol 2: Characterization of Coumarin-Loaded SLNs
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI of the nanoparticles in a colloidal suspension.[6][7] The PDI indicates the uniformity of the particle size distribution. Zeta potential measurement provides information about the surface charge of the nanoparticles, which is a key indicator of their stability in suspension.[4][6]
Procedure:
-
Dilute a small aliquot of the SLN dispersion with deionized water to obtain an appropriate scattering intensity.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
For zeta potential, transfer the diluted sample to a specific zeta potential cell and perform the measurement.
-
Perform all measurements in triplicate at 25°C.
B. Encapsulation Efficiency (EE%) and Drug Loading (DL%)
Principle: To determine the amount of coumarin successfully encapsulated within the SLNs, the free, unencapsulated drug must be separated from the nanoparticles.[8][9] Centrifugal ultrafiltration is a common method for this separation.[8] The amount of drug in the nanoparticles and in the supernatant can then be quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[9][10]
Procedure:
-
Separation of Free Drug: Place a known volume of the SLN dispersion into a centrifugal ultrafiltration unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off). Centrifuge at a specified speed and time (e.g., 4000 rpm for 15 minutes) to separate the aqueous phase containing the unencapsulated drug (filtrate) from the SLNs.
-
Quantification:
-
Total Drug: Disrupt a known volume of the original SLN dispersion with a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Unencapsulated Drug: Directly measure the concentration of the coumarin derivative in the filtrate obtained in step 1.
-
Quantify the drug concentration in both samples using a validated HPLC method with UV detection at the coumarin's maximum absorbance wavelength.
-
-
Calculation:
-
Encapsulation Efficiency (EE%) = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100
-
Drug Loading (DL%) = [(Total Drug - Unencapsulated Drug) / Total Weight of Nanoparticles] x 100
-
Data Presentation: Physicochemical Characterization of SLNs
| Formulation Code | Coumarin Derivative (mg) | Stearic Acid (mg) | Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | EE (%) ± SD | DL (%) ± SD |
| SLN-C1 | 10 | 200 | 145.2 ± 5.8 | 0.21 ± 0.02 | -25.3 ± 1.5 | 85.6 ± 3.1 | 4.07 ± 0.15 |
| SLN-C2 | 20 | 200 | 162.7 ± 7.1 | 0.28 ± 0.03 | -22.1 ± 1.9 | 78.2 ± 4.5 | 7.25 ± 0.42 |
| Blank-SLN | 0 | 200 | 138.5 ± 6.3 | 0.19 ± 0.01 | -28.4 ± 1.2 | N/A | N/A |
Data are presented as mean ± standard deviation (n=3). This table is for illustrative purposes.
Application Note 2: In Vitro Evaluation of Coumarin-Loaded SLNs
Protocol 3: In Vitro Drug Release Study
Principle: The dialysis bag method is widely used to study the in vitro release of drugs from nanoparticles.[4][11][12] The nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium. The released drug diffuses through the membrane into the medium, where its concentration is measured over time.[13]
Procedure:
-
Transfer a known amount (e.g., 2 mL) of the coumarin-loaded SLN dispersion into a dialysis bag (e.g., MWCO 12-14 kDa).
-
Securely close the bag and immerse it in a beaker containing a defined volume of release medium (e.g., 100 mL of phosphate-buffered saline (PBS), pH 7.4, containing 0.5% Tween® 80 to maintain sink conditions).
-
Place the beaker in a shaking water bath maintained at 37°C with a constant agitation speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the concentration of the coumarin derivative in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol 4: Cellular Uptake Assay
Principle: To assess the ability of the SLNs to deliver the coumarin derivative into cells, a cellular uptake study can be performed using a fluorescently labeled coumarin or by quantifying the intracellular drug concentration via HPLC or LC-MS/MS.[14][15]
Procedure:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa) in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[16]
-
Treatment: Remove the culture medium and treat the cells with the coumarin-loaded SLNs, a solution of free coumarin (at the same concentration), and blank SLNs (as a control), diluted in fresh serum-free medium.
-
Incubation: Incubate the plates at 37°C for a specific period (e.g., 4 hours).
-
Termination: To stop the uptake, place the plates on ice and aspirate the treatment medium.[14]
-
Washing: Wash the cells three times with ice-cold PBS to remove any extracellular nanoparticles or drug.[14]
-
Cell Lysis: Add a suitable lysis buffer (e.g., RIPA buffer) or a solvent like methanol to each well to lyse the cells and release the intracellular content.[16]
-
Quantification: Collect the cell lysates and quantify the concentration of the coumarin derivative using HPLC. Normalize the drug amount to the total protein content in each well, determined by a protein assay (e.g., BCA assay).[16]
Protocol 5: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: The MTT assay is a colorimetric method used to assess cell viability.[17][18] Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[19][20] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.[21]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[21]
-
Treatment: Treat the cells with serial dilutions of free coumarin, coumarin-loaded SLNs, and blank SLNs. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[19][21]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[20] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Data Presentation: In Vitro Cytotoxicity (IC50 Values)
| Formulation | Cell Line: HeLa (IC50, µM) ± SD | Cell Line: MCF-7 (IC50, µM) ± SD |
| Free Coumarin Derivative | 25.8 ± 2.1 | 32.4 ± 2.9 |
| Coumarin-Loaded SLNs | 12.3 ± 1.5 | 15.7 ± 1.8 |
| Blank SLNs | > 100 | > 100 |
Data are presented as mean ± standard deviation (n=3). This table is for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Workflow for formulation and in vitro testing of coumarin SLNs.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt survival pathway by coumarin derivatives.[2][22]
References
- 1. One moment, please... [jbino.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Coumarin-Encapsulated Solid Lipid Nanoparticles as an Effective Therapy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanocomposix.com [nanocomposix.com]
- 8. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 11. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]
Application of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one in Enzyme Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one in enzyme inhibition studies. While specific inhibitory data for this exact compound is limited in publicly available literature, this guide leverages data from structurally similar coumarin derivatives to highlight its potential applications and provides the necessary protocols to evaluate its efficacy.
Introduction
Coumarins are a class of benzopyran-2-one compounds widely recognized for their diverse biological activities. The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. A significant aspect of their therapeutic potential stems from their ability to selectively inhibit various enzymes involved in disease pathogenesis.
This compound belongs to the 7-hydroxycoumarin family, a subset known for its significant enzyme inhibitory potential. The presence of a hydroxyl group at the C7 position and alkyl substituents on the benzene ring can significantly influence the compound's binding affinity and selectivity for various enzymes. This document outlines the potential applications of this compound as an inhibitor of key enzyme targets, including carbonic anhydrases, lipoxygenases, cyclooxygenases, and monoamine oxidases.
Synthesis of this compound
The synthesis of this compound can be achieved via the Pechmann condensation, a classic method for coumarin synthesis. This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. In this case, 4-ethylresorcinol is reacted with ethyl acetoacetate.
Protocol: Synthesis via Pechmann Condensation
Materials:
-
4-Ethylresorcinol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (or a solid acid catalyst like Amberlyst-15)
-
Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask, combine 4-ethylresorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the cooled and stirred mixture.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water with vigorous stirring.
-
The precipitated crude product is collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield pure this compound.
Potential Enzyme Inhibition Applications
Based on the inhibitory activities of structurally related coumarins, this compound is a promising candidate for inhibition studies against the following enzyme families:
-
Carbonic Anhydrases (CAs): Particularly the tumor-associated isoforms CA IX and XII.
-
Lipoxygenases (LOXs): Enzymes involved in inflammatory pathways.
-
Cyclooxygenases (COXs): Key enzymes in the synthesis of prostaglandins.
-
Monoamine Oxidases (MAOs): Important targets in neurodegenerative diseases.
Data on Structurally Similar Coumarin Derivatives
The following table summarizes the inhibitory activities of various 6- and 7-substituted coumarin derivatives against different enzymes. This data provides a rationale for investigating this compound against these targets.
| Compound | Target Enzyme | Inhibition Value (IC₅₀/Kᵢ) |
| 6-substituted coumarin-carboxamide derivative | hCA IX | Kᵢ: 30.2 nM[1] |
| 7-substituted coumarin-carboxamide derivative | hCA IX | Kᵢ: 30.5 nM[1] |
| 6-substituted coumarin-carboxamide derivative | Lipoxygenase (Soybean) | Potent Inhibition[1] |
| 6-Chloro-3-(3'-methoxyphenyl)coumarin | MAO-B | IC₅₀: 0.001 µM |
| 6,7-Dihydroxycoumarin (Esculetin) | CYP2A6 | IC₅₀: 0.39 µM[2] |
Experimental Protocols for Enzyme Inhibition Assays
Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow Method)
This method is suitable for determining the inhibition of CA isoforms, particularly the cancer-related CA IX and XII.
Materials:
-
Recombinant human carbonic anhydrase IX or XII
-
This compound (inhibitor)
-
CO₂-saturated water
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In the spectrophotometer cuvette, mix the CA enzyme solution with the buffer and pH indicator.
-
In a separate syringe of the stopped-flow instrument, load the CO₂-saturated water.
-
In another syringe, load the enzyme-buffer-indicator mixture containing various concentrations of the inhibitor.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of CO₂ hydration.
-
Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. The Kᵢ can be calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.
Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric Method)
This assay measures the inhibition of lipoxygenase by monitoring the formation of hydroperoxides from a fatty acid substrate.
Materials:
-
Soybean lipoxygenase (or other LOX isoforms)
-
This compound (inhibitor)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In a quartz cuvette, add the borate buffer and the enzyme solution.
-
Add various concentrations of the inhibitor to the cuvettes and pre-incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.
-
Calculate the IC₅₀ value from the dose-response curve.
Signaling Pathway Context
The enzymes targeted by coumarin derivatives are often key components of important signaling pathways implicated in various diseases. For example, cyclooxygenase (COX) enzymes are central to the inflammatory response pathway.
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. Based on the extensive research on related coumarin derivatives, this compound is a strong candidate for screening against carbonic anhydrases, lipoxygenases, cyclooxygenases, and monoamine oxidases. The provided protocols offer a starting point for researchers to investigate the inhibitory potential of this and other novel coumarin derivatives, contributing to the discovery of new therapeutic agents. Further studies are warranted to elucidate the precise inhibitory profile and mechanism of action of this compound.
References
- 1. Novel 6- and 7-Substituted Coumarins with Inhibitory Action against Lipoxygenase and Tumor-Associated Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 6- and 7-Substituted Coumarins with Inhibitory Action against Lipoxygenase and Tumor-Associated Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing 4-methyl-substituted coumarins, including this compound, is the Pechmann condensation.[1][2][3][4] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[2][5] For the synthesis of the target molecule, the likely starting materials would be 4-ethylresorcinol and ethyl acetoacetate.
Q2: What types of catalysts are effective for the Pechmann condensation?
A2: A wide range of acid catalysts can be employed for the Pechmann condensation. These include Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids like aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and indium(III) chloride (InCl₃).[5][6] Reusable solid acid catalysts, such as zirconia-based catalysts and Amberlyst-15, have also been used effectively, offering environmental and economic benefits.[1][7] The choice of catalyst can significantly influence reaction time and yield.[8]
Q3: What are the typical reaction conditions for this synthesis?
A3: Reaction conditions for the Pechmann condensation can vary widely. Temperatures may range from room temperature to reflux conditions.[8] Modern protocols often utilize solvent-free conditions, which can be both efficient and environmentally friendly.[6][9][10] Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields.[9][11] It is crucial to optimize conditions for your specific setup by monitoring the reaction progress, for instance, by using thin-layer chromatography (TLC).[6][8]
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through recrystallization or column chromatography.[6][8] After the reaction, if a solid catalyst is used, it should be filtered off. The crude product can then be dissolved in an organic solvent like ethyl acetate, washed with water and brine, and dried.[6] Recrystallization from a suitable solvent, such as ethanol, is a common final purification step.[6][10]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am getting a very low yield or no product at all. What are the possible causes and solutions?
A: Several factors could contribute to a low or nonexistent yield. Consider the following troubleshooting steps:
-
Catalyst Inactivity or Inappropriateness: The chosen catalyst may not be effective for your specific substrates.
-
Solution: Ensure you are using an appropriate and active catalyst. If a Brønsted acid like H₂SO₄ is failing, consider trying a Lewis acid such as AlCl₃ or a solid acid catalyst.[6] Electron-rich phenols generally react well with milder catalysts, while electron-deficient ones may require stronger acids.[6]
-
-
Sub-optimal Reaction Temperature: The reaction temperature significantly affects the rate and yield.
-
Incorrect Catalyst Loading: Both too little and too much catalyst can be detrimental.
-
Inappropriate Solvent System: The choice of solvent, or lack thereof, can influence the reaction outcome.
Issue 2: Slow Reaction Rate
Q: The reaction is proceeding very slowly. How can I increase the reaction rate?
A: To accelerate the reaction, consider the following adjustments:
-
Increase Reaction Temperature: As with most chemical reactions, increasing the temperature will generally increase the rate.
-
Solution: Cautiously increase the reaction temperature while monitoring for the formation of side products.[6]
-
-
Catalyst Efficiency: The type and amount of catalyst directly impact the reaction speed.
-
Solution: Switch to a more efficient catalyst system. For instance, some nanocrystalline sulfated-zirconia catalysts have demonstrated very high activity.[6] Also, ensure you are using the optimal catalyst loading.
-
-
Microwave Irradiation: This technique can often dramatically reduce reaction times.
Issue 3: Product Contamination and Side Reactions
Q: My final product is impure, and I suspect side reactions are occurring. What can I do?
A: Impurities often arise from side reactions or incomplete reactions. Here are some strategies to obtain a purer product:
-
Optimize Reaction Temperature: Excessively high temperatures can promote the formation of byproducts.
-
Solution: Try lowering the reaction temperature to a point where the main reaction proceeds at a reasonable rate but side reactions are minimized.[6]
-
-
Refine Work-up and Purification Procedure: The isolation method can introduce or fail to remove impurities.
-
Solution: Ensure an effective purification strategy. After the reaction, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and filter off any solid catalyst.[6] Wash the organic layer with water and brine, then dry and evaporate the solvent.[6] For further purification, use recrystallization from a suitable solvent like ethanol or perform column chromatography.[6]
-
-
Protect Reactive Functional Groups: If your starting materials have other sensitive functional groups, they may participate in side reactions.
-
Solution: Consider protecting any sensitive functional groups on your starting materials before performing the condensation.[8]
-
Quantitative Data on Pechmann Condensation
The following tables summarize quantitative data from various studies on the synthesis of 4-methylcoumarin derivatives, which can serve as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst on Yield
| Phenol | β-Ketoester | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Resorcinol | Ethyl Acetoacetate | p-TsOH (10) | Solvent-free (Microwave) | 80 | 180 s | 60.1 | [9] |
| Resorcinol | Ethyl Acetoacetate | SnCl₂·2H₂O (10) | Solvent-free (Microwave) | Not specified | 260 s | 55.25 | [9] |
| Resorcinol | Ethyl Acetoacetate | FDU-5-Pr-SO₃H (1.65) | Not specified | 130 | 60 min | 96.5 | [9] |
| Resorcinol | Methyl Acetoacetate | FeCl₃·6H₂O (10) | Toluene | Reflux | 16 h | High (not specified) | [12] |
| Phloroglucinol | Ethyl Acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs (10) | Not specified | 110 | 3 h | 88 | [5] |
| m-Aminophenol | Ethyl Acetoacetate | InCl₃ (3) | Solvent-free (Ball Mill) | Room Temp | 10 min | 92 | [10] |
| Resorcinol | Ethyl Acetoacetate | InCl₃ (3) | Solvent-free (Ball Mill) | Room Temp | 5 min | 95 | [10] |
Table 2: Optimization of Reaction Conditions for 7-hydroxy-4-methylcoumarin
| Parameter | Variation | Outcome | Reference |
| Catalyst Loading | 5 mol% vs. 10 mol% vs. 15 mol% (Zn₀.₉₂₅Ti₀.₀₇₅O) | Yield increased from 67% to 88% when going from 5 to 10 mol%, with no further increase at 15 mol%. | [5] |
| Temperature | 60°C vs. 110°C | Increasing temperature can dramatically improve yield and reduce reaction time. | [6] |
| Solvent | Dichloromethane vs. Ethyl Acetate vs. Solvent-free | Aprotic polar solvents gave low yields (16-24%), while solvent-free conditions are often superior. | [5] |
| Reactant Ratio | 1:1 vs. 1:1.5 vs. 1:2 (Phenol:EAA) | In some systems, increasing the molar ratio of the β-ketoester can improve yields. | [11] |
Experimental Protocols
Detailed Methodology for Pechmann Condensation Synthesis of this compound
This protocol is a general guideline based on optimized procedures for similar coumarin syntheses.[5][6]
-
Reactant Mixture: In a round-bottom flask, combine 4-ethylresorcinol (1 equivalent), ethyl acetoacetate (1-1.5 equivalents), and the chosen acid catalyst (e.g., 10 mol% of a Lewis acid like ZnCl₂ or a solid acid catalyst).
-
Reaction: Heat the mixture with constant stirring at the optimized temperature (e.g., 100-130°C) for the required time (e.g., 1-3 hours). For solvent-free reactions, ensure efficient stirring to maintain a homogenous mixture.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
If a solid catalyst was used, dissolve the mixture in an organic solvent such as ethyl acetate and filter off the catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by either:
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is ineffective, purify the product using column chromatography on silica gel with an appropriate eluent system.
-
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Caption: Simplified mechanism of the Pechmann condensation.
References
- 1. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 2. byjus.com [byjus.com]
- 3. sciensage.info [sciensage.info]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in an organic solvent, precipitates immediately when I add it to my aqueous buffer. Why is this happening and how can I prevent it?
A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution after the dilution of the organic solvent stock.[1][2]
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of the compound.[1]
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, ideally below 0.5%, to minimize both toxicity and precipitation.[1]
-
Use a Stepwise Dilution: Instead of adding the stock solution directly to the final volume, perform serial dilutions in the pre-warmed aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[1][2]
-
Slow Addition and Mixing: Add the compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform distribution.[1][2]
-
Pre-warm the Buffer: Ensure your aqueous buffer is pre-warmed to the experimental temperature (e.g., 37°C), as solubility often increases with temperature.[1][2]
Q2: The solution of this compound in my buffer appears clear initially, but a precipitate forms after incubation. What causes this delayed precipitation?
A2: Delayed precipitation can be due to several factors, including temperature changes, pH shifts in the medium, or interactions with media components over time. Cellular metabolism can also alter the local environment, affecting compound solubility.[1]
Troubleshooting Steps:
-
pH Stability: The 7-hydroxy group on the coumarin ring makes the compound's solubility pH-dependent.[3] Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. Consider that the pH of cell culture media can decrease as cells metabolize.[1]
-
Temperature Stability: Avoid repeated freeze-thaw cycles of your stock solution.[2] Ensure the incubator maintains a stable temperature.
-
Media Components: Components in complex media, like salts and proteins, can interact with your compound and reduce its solubility over time.[2] If using serum, be aware that proteins can sometimes help solubilize compounds, but this effect can vary.[2]
Q3: What are some common formulation strategies to enhance the aqueous solubility of this compound?
A3: Several strategies can be employed to improve the solubility of poorly water-soluble compounds:
-
Co-solvents: Using a water-miscible organic solvent in the final formulation can increase solubility. However, the concentration must be carefully optimized to avoid cellular toxicity.[4][5]
-
pH Adjustment: For ionizable compounds like those with a hydroxyl group, adjusting the pH of the buffer can significantly impact solubility.[6][7] For 7-hydroxycoumarins, increasing the pH above their pKa will lead to the formation of the more soluble phenolate anion.[3]
-
Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[8][9][10][11]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[12]
-
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state, which can enhance the dissolution rate.[13]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound exceeds its aqueous solubility limit.[1][2] | Determine the maximum soluble concentration by performing a solubility test. Decrease the working concentration. |
| Solvent Shock | Rapid dilution of the organic stock solution into the aqueous buffer causes the compound to crash out.[2] | Perform a serial dilution of the stock solution in pre-warmed buffer. Add the compound dropwise while gently mixing.[1][2] |
| Low Buffer Temperature | Solubility is often lower at colder temperatures.[1] | Always use pre-warmed (e.g., 37°C) aqueous buffers for dilutions.[1][2] |
| High Organic Solvent in Final Solution | High concentrations of organic solvents can be toxic and may not prevent precipitation upon significant dilution.[1] | Keep the final solvent concentration below 0.5%, and ideally below 0.1%.[1] |
Issue 2: Delayed Precipitation During Incubation
| Potential Cause | Explanation | Recommended Solution |
| pH Instability | The pH of the medium may change over time due to cellular metabolism or exposure to atmospheric CO2, affecting the solubility of the pH-sensitive coumarin derivative.[1][3] | Use a high-quality buffer with sufficient buffering capacity. Monitor the pH of your medium during the experiment. |
| Temperature Fluctuations | Changes in temperature can affect compound solubility and stability. | Ensure the incubator maintains a constant temperature. Avoid repeated freeze-thaw cycles of stock solutions.[2] |
| Compound Instability | The compound may degrade over time under experimental conditions. | Assess the stability of the compound in your experimental medium over the time course of the experiment. |
| Interaction with Media Components | Components of the buffer or cell culture medium may interact with the compound, leading to precipitation.[2] | If possible, simplify the buffer composition. Test for interactions with individual components. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.[1]
-
Create a Dilution Series: Prepare a series of dilutions of the stock solution in your aqueous buffer (e.g., 1:100, 1:200, 1:500, 1:1000).
-
Visual Inspection: Immediately inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
Incubation: Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.
-
Final Inspection: After incubation, visually inspect the solutions again for any delayed precipitation. The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.[1]
Protocol 2: Solubility Enhancement using Cyclodextrins
-
Prepare Cyclodextrin Stock Solution: Prepare a stock solution of a suitable cyclodextrin (e.g., HP-β-CD) in your aqueous buffer.
-
Prepare Compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Complex Formation: Add the compound stock solution to the cyclodextrin solution and stir or sonicate for a period of time (e.g., 1-24 hours) to allow for inclusion complex formation.
-
Dilution and Testing: Dilute the complex solution into your assay medium and proceed with your experiment.
Data Summary Tables
Table 1: Common Co-solvents for Hydrophobic Compounds
| Co-solvent | Typical Final Concentration in Assays | Notes |
| DMSO (Dimethyl sulfoxide) | < 0.5% | Good solubilizing power for a wide range of compounds. Can be toxic at higher concentrations.[1][14] |
| Ethanol | < 1% | Can be used as an alternative to DMSO. May also exhibit cytotoxicity.[14] |
| PEG 400 (Polyethylene glycol 400) | Variable | Often used in formulation studies to increase solubility.[13] |
Table 2: Common Excipients for Solubility Enhancement
| Excipient Type | Example | Mechanism of Action | Typical Concentration Range |
| Cyclodextrins | HP-β-CD (Hydroxypropyl-β-cyclodextrin) | Forms inclusion complexes by encapsulating the hydrophobic compound.[8][9][10] | 1-10% (w/v) |
| Surfactants | Tween® 80, Poloxamers | Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[12][14] | 0.01-1% (v/v) |
Visualizations
Caption: A decision-making workflow for troubleshooting compound precipitation.
Caption: Example of a signaling pathway potentially modulated by the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. mdpi.com [mdpi.com]
- 12. senpharma.vn [senpharma.vn]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
troubleshooting unexpected results in 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
Here is a summary of the key properties[1][2]:
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| CAS Number | 1484-73-7 |
| Appearance | Solid (consult supplier for specific lot details) |
| XLogP3 | 2.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
Q2: I am having trouble dissolving this compound in my aqueous buffer. What can I do?
This compound has limited aqueous solubility due to its hydrophobic coumarin core. Here are some strategies to improve solubility:
-
pH Adjustment: As a weakly acidic compound due to its 7-hydroxy group, increasing the pH of your aqueous solution above its pKa will deprotonate the hydroxyl group, forming a more soluble phenoxide anion.
-
Co-solvents: For stock solutions, dissolve the compound in a water-miscible organic solvent like DMSO or ethanol first. When preparing working solutions, add the stock solution to your aqueous buffer dropwise while vortexing to prevent precipitation. Ensure the final solvent concentration is compatible with your assay (typically <0.5% for DMSO).
-
Complexation: The use of cyclodextrins can encapsulate the hydrophobic molecule, increasing its solubility in aqueous solutions.
Q3: What are the optimal excitation and emission wavelengths for fluorescence-based assays?
While empirical determination is always recommended for your specific instrument and buffer conditions, 7-hydroxycoumarin derivatives typically have excitation wavelengths in the range of 320-400 nm and emission wavelengths between 440-460 nm.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Weak or No Fluorescence Signal
A common issue in fluorescence-based assays is a lower-than-expected or absent signal.
Caption: Troubleshooting workflow for weak or no fluorescence signal.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your fluorometer are correctly set for a 7-hydroxycoumarin derivative. |
| Compound Degradation | Ensure the compound has been stored correctly (protected from light, at the recommended temperature). Prepare a fresh stock solution. |
| Incompatible Assay Buffer | The fluorescence of 7-hydroxycoumarins can be pH-sensitive. Ensure your buffer's pH is optimal and that it doesn't contain any quenching agents. |
| Aggregation-Caused Quenching (ACQ) | At high concentrations, coumarin derivatives can aggregate, leading to self-quenching. Try diluting your sample. |
Issue 2: Rapid Decrease in Fluorescence Signal (Photobleaching)
Photobleaching is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.
Caption: Factors contributing to photobleaching and mitigation strategies.
Mitigation Strategies:
| Factor | Recommended Action |
| High Excitation Intensity | Reduce the power of the excitation light source. |
| Long Exposure Times | Minimize the duration of light exposure for each measurement. |
| Oxygen Presence | For fixed samples, use a commercial antifade mounting medium. For live-cell imaging, this can be more challenging, but specialized imaging media are available.[3] |
Issue 3: Unexpected Results in Biological Assays (e.g., Enzyme Inhibition, Antibacterial)
Inconsistent or unexpected results in biological assays can stem from several factors.
Caption: Troubleshooting unexpected results in biological assays.
Troubleshooting Checklist:
-
Compound Solubility in Assay Media: Visually inspect for any precipitation after adding the compound to your assay medium.
-
Accurate Dosing: Double-check all calculations for stock and working solution dilutions. Use calibrated pipettes.
-
Cytotoxicity: In cell-based assays, high concentrations of the compound or the solvent (e.g., DMSO) may be toxic to the cells, leading to confounding results. Run appropriate vehicle controls and consider performing a cytotoxicity assay.
-
Compound Stability: Ensure the compound is stable under your specific assay conditions (e.g., temperature, pH, light exposure) for the duration of the experiment.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the preparation of a concentrated stock solution of this compound.
-
Weighing: Accurately weigh a precise amount of the compound.
-
Dissolution: Add a minimal volume of a suitable organic solvent (e.g., 100% DMSO) to completely dissolve the compound.
-
Mixing: Vortex the solution to ensure it is homogenous.
-
Storage: Store the stock solution at the recommended temperature, protected from light.
Protocol 2: General Workflow for a Fluorescence-Based Enzyme Inhibition Assay
This protocol provides a general workflow for assessing the enzyme inhibitory activity of the compound using a fluorogenic substrate.
-
Reagent Preparation: Prepare assay buffer, enzyme solution, fluorogenic substrate solution, and a dilution series of the inhibitor (this compound).
-
Assay Plate Setup: Pipette the assay buffer, inhibitor dilutions (or vehicle control), and enzyme solution into the wells of a microplate.
-
Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence signal at regular intervals using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.
References
minimizing by-product formation in the synthesis of coumarin derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of coumarin derivatives.
General FAQs
Q1: What are the most common synthetic routes for coumarin derivatives and their potential by-products?
A1: The four most common methods for synthesizing coumarin derivatives are the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction. Each method has its own set of potential by-products that can affect the yield and purity of the desired coumarin derivative.[1]
| Synthesis Method | Common By-products |
| Pechmann Condensation | Chromones, Diarylglutamic acids, Dilactones |
| Knoevenagel Condensation | Michael addition products, Bis-adducts |
| Perkin Reaction | Uncyclized o-hydroxycinnamic acid derivatives |
| Wittig Reaction | Triphenylphosphine oxide (TPPO) |
Troubleshooting Guides
Pechmann Condensation
The Pechmann condensation is an acid-catalyzed reaction between a phenol and a β-keto ester.[2] The primary by-products are often chromones, which are isomers of coumarins.[3]
Q1.1: I am observing a significant amount of chromone by-product in my Pechmann condensation. What is causing this and how can I minimize it?
A1.1: Chromone formation is favored under certain conditions, particularly at higher temperatures. The reaction mechanism can proceed through two pathways, one leading to coumarins and the other to chromones. The Simonis chromone cyclization is a variation of the Pechmann condensation that exclusively yields chromones.[2]
Troubleshooting Steps:
-
Temperature Control: Elevated temperatures can promote the formation of chromones. It is crucial to maintain the optimal temperature for your specific substrates. For the reaction of resorcinol with ethyl acetoacetate, increasing the temperature above 110°C has been shown to decrease the yield of the desired coumarin and increase the formation of side products.[3]
-
Catalyst Choice: The type and concentration of the acid catalyst can influence the reaction pathway. While strong Brønsted acids like sulfuric acid are common, Lewis acids or solid acid catalysts can offer better selectivity. A comparative study of different catalysts can help identify the one that minimizes chromone formation for your specific reaction.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products and by-products. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
Table 1: Effect of Temperature on 7-hydroxy-4-methylcoumarin Yield in Pechmann Condensation [3]
| Temperature (°C) | Yield (%) | Observations |
| 40 | 20 | Low conversion |
| 80 | 75 | Improved yield |
| 110 | 95 | Optimal Temperature |
| 130 | 70 | Decreased yield, increased by-products |
| 150 | 55 | Significant by-product formation |
Note: This data is for the reaction of resorcinol and ethyl acetoacetate and may vary for other substrates.
References
Technical Support Center: Enhancing the Stability of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on enhancing the stability of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data to inform your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The stability of this compound, a 7-hydroxycoumarin derivative, is primarily influenced by several factors:
-
pH: The phenolic hydroxyl group at the C7 position makes the molecule susceptible to pH-dependent degradation. In alkaline conditions (high pH), the compound is more prone to oxidation and hydrolysis of the lactone ring. Generally, 7-hydroxycoumarin derivatives are more stable in acidic to neutral solutions.
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Light: Exposure to light, particularly UV radiation, can induce photodegradation, leading to a loss of compound integrity and fluorescence if applicable.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic moiety.
-
Metal Ions: Certain metal ions can catalyze the oxidation of phenolic compounds.
Q2: What are the visible signs of degradation in my this compound solution?
A2: Degradation can manifest in several ways, including:
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A change in the color of the solution.
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A decrease in the expected biological activity or analytical signal (e.g., fluorescence, UV absorbance).
-
The appearance of new peaks in your analytical chromatogram (e.g., HPLC).
-
The formation of a precipitate, indicating the generation of insoluble degradation products.
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: To ensure the longevity of your stock solutions, follow these recommendations:
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Solvent Selection: Dissolve the compound in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Storage Conditions: Store stock solutions at -20°C or lower in tightly sealed vials to minimize exposure to air and moisture.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
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Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: Can I use aqueous buffers to prepare my working solutions?
A4: Yes, but with caution. While many experiments require aqueous buffers, the stability of this compound may be compromised, especially over extended periods. If aqueous buffers are necessary, it is best to prepare the working solution immediately before use. If possible, use a slightly acidic buffer (pH < 7) and degas the buffer to remove dissolved oxygen.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of the working solution. | - Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.- Minimize the exposure of your solutions to light during all experimental steps.- Maintain a consistent and appropriate pH for your experimental buffer. |
| Decreased fluorescence or analytical signal over time. | Photodegradation or chemical degradation. | - Reduce the intensity and duration of light exposure during experiments.- Store working solutions in the dark and at a low temperature (e.g., 4°C) when not in use.- Ensure the pH of your buffer is stable and in the optimal range (acidic to neutral). |
| Precipitation of the compound in the working solution. | Poor solubility in the aqueous buffer. | - Prepare the stock solution in a suitable organic solvent like DMSO before diluting it into the aqueous buffer.- When diluting, add the stock solution to the buffer while vortexing to ensure rapid and thorough mixing.- Do not exceed the solubility limit of the compound in your final working solution. Consider using a small percentage of a co-solvent if your experiment allows. |
Quantitative Data on Stability
While specific quantitative stability data for this compound is not extensively available in the literature, the following tables provide representative data for the closely related compound, 7-hydroxy-4-methylcoumarin, under various stress conditions. These trends are expected to be similar for this compound.
Table 1: Effect of pH on the Stability of 7-Hydroxy-4-methylcoumarin in Aqueous Solution at 25°C
| pH | Incubation Time (hours) | % Degradation (approx.) |
| 3.0 | 24 | < 5% |
| 5.0 | 24 | < 5% |
| 7.0 | 24 | 5 - 10% |
| 9.0 | 24 | 20 - 30% |
| 11.0 | 24 | > 50% |
Table 2: Effect of Temperature on the Stability of 7-Hydroxy-4-methylcoumarin in pH 7.4 Buffer
| Temperature (°C) | Incubation Time (hours) | % Degradation (approx.) |
| 4 | 24 | < 5% |
| 25 | 24 | 5 - 10% |
| 37 | 24 | 10 - 20% |
| 50 | 24 | > 30% |
Table 3: Effect of Light Exposure on the Stability of 7-Hydroxy-4-methylcoumarin in pH 7.4 Buffer at 25°C
| Light Condition | Exposure Time (hours) | % Degradation (approx.) |
| Dark | 24 | < 10% |
| Ambient Light | 24 | 15 - 25% |
| UV Light (365 nm) | 4 | > 40% |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare stable stock and working solutions of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Amber vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Weigh the required amount of this compound using a calibrated analytical balance. b. Dissolve the solid compound in the appropriate volume of anhydrous DMSO in an amber vial to achieve the desired concentration (e.g., 10 mM). c. Vortex the solution until the compound is completely dissolved. d. Aliquot the stock solution into smaller, single-use amber vials. e. Store the aliquots at -20°C or lower, protected from light.
-
Working Solution Preparation (e.g., 10 µM in Aqueous Buffer): a. Thaw a single aliquot of the stock solution at room temperature. b. Vigorously vortex the aqueous buffer. c. While the buffer is still vortexing, add the required volume of the stock solution dropwise to the buffer to achieve the final desired concentration. This rapid mixing helps to prevent precipitation. d. Use the freshly prepared working solution immediately for your experiment.
Protocol 2: Forced Degradation Study
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water bath or incubator
-
UV lamp
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)
Procedure:
-
Sample Preparation:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a specified period.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution to a UV lamp. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Control Sample: Keep an aliquot of the stock solution at room temperature, protected from light.
-
-
Sample Analysis: a. At each time point, withdraw an aliquot of each stressed sample. b. Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively. c. Dilute all samples to a suitable concentration with the mobile phase. d. Analyze the samples by a validated stability-indicating HPLC method to separate the parent compound from its degradation products. e. Quantify the amount of the remaining parent compound and any major degradation products.
Visualizations
Signaling Pathways
7-Hydroxycoumarin derivatives have been shown to modulate various signaling pathways. Below are diagrams of two such pathways that may be relevant to the biological activity of this compound.
Caption: Nrf2 Signaling Pathway Modulation.
Caption: MIF/CD74 Signaling Pathway Inhibition.
Experimental Workflow
Caption: Forced Degradation Experimental Workflow.
Technical Support Center: Purification of 6-Ethyl-7-Hydroxy-4-Methyl-2H-Chromen-2-One
Welcome to the technical support center for the purification of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining this coumarin derivative with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for coumarins, including this compound, are recrystallization and silica gel column chromatography.[1][2][3] For particularly challenging separations or to isolate minor impurities, preparative High-Performance Liquid Chromatography (HPLC) may be employed.[4][5]
Q2: How do I choose the right purification method for my sample?
A2: The choice of purification method depends on the impurity profile and the desired final purity. Recrystallization is an excellent first step for removing a significant amount of impurities from a solid crude product.[3] If recrystallization does not yield a product of the desired purity, or if the impurities have similar solubility characteristics to the target compound, column chromatography is the recommended next step.[3][4]
Q3: What are the typical impurities I might encounter?
A3: Common impurities can include unreacted starting materials from the synthesis (e.g., 4-ethylresorcinol and an appropriate β-ketoester), as well as side-products from the condensation reaction.[3] Depending on the synthetic route, isomeric byproducts or related coumarin derivatives may also be present.[3]
Q4: How can I assess the purity of my purified this compound?
A4: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a rapid method to qualitatively check for the presence of impurities.[3] For quantitative analysis and structural confirmation, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.[3] A sharp melting point range is also a good indicator of high purity.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low Purity After Recrystallization | The crude product is contaminated with significant amounts of soluble impurities or unreacted starting materials. | 1. Acid/Base Wash: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a water wash. Dry the organic layer and concentrate.[4] 2. Optimize Recrystallization Solvent: Experiment with different solvent systems. Mixed solvents, such as ethanol/water or ethyl acetate/hexane, are often effective for coumarins.[1][4][6] |
| Product Fails to Crystallize or Oils Out | The presence of impurities is inhibiting crystal lattice formation, or the compound has a low melting point. | 1. Further Purification: Subject the oily product to column chromatography to remove impurities.[4] 2. Trituration: Add a small amount of a non-solvent in which the desired product is sparingly soluble but the impurities are soluble. Stirring or sonicating the mixture can induce crystallization.[4] 3. Seeding: Introduce a seed crystal of the pure compound to a supersaturated solution to initiate crystallization.[4] |
| Poor Recovery After Recrystallization | The chosen solvent has too high a solubility for the coumarin, even at low temperatures. | 1. Solvent Screening: Test different solvents or solvent mixtures to find one where the compound has high solubility when hot and low solubility when cold. 2. Reduce Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Co-elution of Impurities in Column Chromatography | Impurities have a similar polarity to the target compound. | 1. Optimize Mobile Phase: Adjust the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.[4] 2. Change Adsorbent: If silica gel is not effective, consider using alumina (neutral or acidic).[2][4] 3. Preparative TLC/HPLC: For very difficult separations, these techniques may be necessary.[4] |
| Broad or Tailing Bands in Column Chromatography | The sample was overloaded, the initial sample band was too wide, or the solvent system is not optimal. | 1. Reduce Sample Load: Use a smaller amount of crude product relative to the amount of stationary phase. 2. Concentrated Sample Loading: Dissolve the sample in a minimal amount of the mobile phase and load it onto the column in a narrow band.[3] |
Data Presentation
The following tables summarize typical solvent systems used for the purification of coumarins, which can serve as a starting point for optimizing the purification of this compound.
Table 1: Recrystallization Solvent Systems for Hydroxycoumarins
| Coumarin Derivative | Solvent System | Reference |
| 7-hydroxy-4-methylcoumarin | 34% aqueous ethanol | [6] |
| 7-hydroxycoumarin | 33% aqueous ethanol | [6] |
| 4-hydroxycoumarin | Ethanol/water | [7] |
| General Hydroxycoumarins | Hot water or ethanol | [1] |
Table 2: Column Chromatography Conditions for Coumarin Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Coumarin Type | Reference | | :--- | :--- | :--- | | Silica Gel | Hexane/Ethyl Acetate (gradient) | Fluorinated coumarins |[4] | | Silica Gel | Petroleum Ether/Ethyl Acetate (3:1) | Coumarin 6 |[8] | | Silica Gel or Alumina | Non-polar/polar solvent mixtures | General coumarins |[2] | | Silica Gel | Dichloromethane/Hexane to Ethyl Acetate | 4-Methyl-6,7-methylenedioxycoumarin |[3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent mixture (e.g., ethanol/water). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In an Erlenmeyer flask, add the minimum volume of hot solvent to the crude this compound until it is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath.[8]
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[8]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal solvent system should provide good separation of the target compound from impurities, with an Rf value of approximately 0.2-0.4 for the product.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Secure a chromatography column vertically and add a small plug of cotton or glass wool at the bottom. Pour the slurry into the column, gently tapping to ensure even packing and remove air bubbles. Add a layer of sand on top of the silica gel.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add the sample solution to the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[8]
-
Elution: Begin eluting the column with the mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent.[4]
-
Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.[8]
Visualizations
Diagram 1: General Purification Workflow
A flowchart illustrating the decision-making process for the purification of this compound.
Diagram 2: Column Chromatography Experimental Workflow
A step-by-step workflow for purification using column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. old.rrjournals.com [old.rrjournals.com]
- 7. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
addressing photobleaching of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one in microscopy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one in microscopy applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in microscopy?
This compound is a fluorescent dye belonging to the coumarin family. Coumarin derivatives are known for their strong absorption of UV light and subsequent emission of visible light, typically in the blue-to-green spectrum. This property makes them valuable as fluorescent probes and labels in various biological imaging applications, including fluorescence microscopy to visualize cells and tissues.
Q2: My fluorescence signal from this compound is fading rapidly during imaging. What is happening?
The phenomenon you are observing is called photobleaching. This is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[1][2] Like many fluorophores, coumarin derivatives are susceptible to photobleaching, especially under the intense and prolonged light exposure common in fluorescence microscopy.[3]
Q3: What are the primary causes of photobleaching for this coumarin dye?
The primary factors that contribute to the photobleaching of coumarin dyes include:
-
High-Intensity Excitation Light: The more photons a fluorophore is exposed to, the higher the probability of photochemical reactions that lead to its destruction.[1][4]
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Prolonged Exposure Time: Continuous illumination increases the cumulative dose of light energy absorbed by the fluorophore, accelerating fading.[1][3]
-
Presence of Molecular Oxygen: During the fluorescence process, reactive oxygen species (ROS) can be generated. These highly reactive molecules can chemically attack and degrade the dye.[4][5][6]
Q4: How can I quantitatively measure the photostability of this compound in my experiment?
You can perform a time-lapse imaging experiment to determine the rate of photobleaching. This involves acquiring a series of images of your sample under your standard imaging conditions and measuring the decrease in fluorescence intensity over time.[4] This data allows you to generate a photobleaching decay curve and calculate the half-life of the fluorophore under your specific experimental setup. For a detailed procedure, refer to the "Experimental Protocols" section below.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in microscopy.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of fluorescence signal (Photobleaching) | 1. Excitation light intensity is too high.2. Camera exposure time is too long.3. Ineffective or no antifade reagent is being used.4. The imaging medium is promoting the formation of reactive oxygen species. | 1. Reduce the laser power or lamp intensity. Use a neutral density (ND) filter to attenuate the light source.[1][2][3]2. Decrease the camera exposure time to the minimum required for a good signal-to-noise ratio. Use a shutter to block the light path when not actively acquiring images.[2][3]3. Incorporate a high-quality antifade reagent into your mounting medium.[3]4. Use an imaging buffer containing an oxygen scavenging system, especially for live-cell imaging.[5] |
| Low initial fluorescence intensity | 1. Incorrect filter set for the dye.2. Suboptimal pH of the mounting or imaging medium.3. Low concentration of the fluorescent probe. | 1. Ensure your microscope's excitation and emission filters are appropriate for a 7-hydroxycoumarin derivative (typically excitation around 350-400 nm and emission in the 440-480 nm range).[4]2. Optimize the pH of your medium. The fluorescence of many coumarin dyes is pH-sensitive, with a pH of 7.0-8.5 often being optimal.[3]3. Increase the concentration of the dye, but be mindful of potential toxicity in live-cell imaging. |
| High background fluorescence | 1. Autofluorescence from the sample or mounting medium.2. Non-specific binding of the coumarin probe. | 1. Image a blank region of your slide to assess the background from the medium. If the sample itself is autofluorescent, consider using spectral unmixing if your imaging system supports it.2. Ensure adequate washing steps in your staining protocol to remove any unbound dye. |
Quantitative Data on Photostability (Reference Tables)
Specific photophysical data for this compound is limited in published literature. The following tables provide data for closely related 7-hydroxycoumarin derivatives to serve as a reference. It is highly recommended to characterize the photostability of your specific compound under your experimental conditions.
Table 1: Photophysical Properties of a Reference 7-Hydroxycoumarin Derivative
| Property | Value | Conditions |
| Fluorescence Quantum Yield | 0.32 | Phosphate-Buffered Saline (PBS) |
| Fluorescence Lifetime | 4.2 nanoseconds | Phosphate-Buffered Saline (PBS) |
| (Data for a similar 7-hydroxycoumarin compound as reported in the literature.)[7][8] |
Table 2: Effect of Antifade Reagent on the Half-Life of a Generic Coumarin Dye
| Mounting Medium | Half-Life (seconds) |
| 90% Glycerol in PBS (pH 8.5) | 25 |
| Vectashield Antifade Medium | 106 |
| (This data illustrates the significant improvement in photostability when using a commercial antifade reagent.) |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (and its common analog 4-Methylumbelliferone)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one and its widely used, structurally similar analog, 4-methylumbelliferone (4-MU or hymecromone). While the user inquiry specified the 6-ethyl derivative, the vast majority of published research and documented assay interference relates to 4-methylumbelliferone. The core chemical structure responsible for the fluorescence and biological activity is the 7-hydroxy-4-methylcoumarin backbone, making the interference patterns and troubleshooting strategies largely interchangeable.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 4-methylumbelliferone (4-MU)?
4-MU's primary established mechanism is the inhibition of hyaluronan (HA) synthesis.[1][2][3] It achieves this through two main pathways:
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Depletion of Precursors: 4-MU acts as a substrate for UDP-glucuronyltransferases (UGTs), leading to the depletion of UDP-glucuronic acid, a crucial precursor for HA synthesis.[3][4]
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Downregulation of HAS Expression: 4-MU can reduce the expression of hyaluronan synthase (HAS) genes, particularly HAS2 and HAS3, which are enzymes that produce HA.[5][6]
Beyond this, 4-MU is known to have broader biological effects, including anti-inflammatory, anti-tumor, and anti-fibrotic properties, suggesting it may have multiple biological targets.[1][7]
Q2: What are the main sources of interference when using 4-MU or its derivatives in biological assays?
The primary sources of interference are:
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Autofluorescence: 4-MU is an inherently fluorescent molecule. This can lead to high background signals and false positives in fluorescence-based assays.[8]
-
pH-Dependent Fluorescence: The fluorescence of 4-MU is highly dependent on pH. It is minimally fluorescent in acidic conditions and reaches maximum fluorescence intensity at a pH above 10.[9][10] This is a critical consideration for enzyme assays that liberate 4-MU as a product.
-
Compound Quenching or Enhancement: In fluorescence assays, other compounds in your sample or library can quench or enhance the fluorescence of 4-MU, leading to false negatives or false positives.[8][11]
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Cytotoxicity: At higher concentrations, 4-MU can be toxic to cells, which can confound the results of cell-based assays.[12] The final concentration of the solvent, typically DMSO, must also be kept at non-toxic levels (e.g., <0.1-0.5%).[12]
-
Off-Target Biological Effects: As an inhibitor of a fundamental cellular process (HA synthesis), 4-MU can induce secondary effects on cell proliferation, migration, and inflammation that may interfere with the primary endpoint of an assay.[1]
Q3: I am using a 4-MU-conjugated substrate for an enzyme assay (e.g., 4-MUG for β-glucuronidase). Why is my signal-to-noise ratio low?
Low signal-to-noise can be caused by several factors in assays that generate 4-MU:
-
Sub-optimal pH: Many lysosomal enzymes for which 4-MU substrates are used have an acidic optimal pH for activity.[10] However, the 4-MU product is poorly fluorescent at this acidic pH.[9] The standard protocol involves stopping the reaction by adding a high pH buffer (e.g., glycine-carbonate, pH >10) to maximize the fluorescence of the liberated 4-MU.[9]
-
Substrate Background Fluorescence: The 4-MU substrate itself may have some intrinsic fluorescence, contributing to a high background signal.[9][13]
-
Low Enzyme Activity: The biological sample (e.g., cell lysate, tissue homogenate) may have low endogenous enzyme activity.
-
Poor Signal Intensity: The instrument settings may not be optimized for 4-MU's excitation and emission spectra, or there could be issues with sample preparation.[14]
Troubleshooting Guides
Guide 1: Issues in Fluorescence-Based Assays
This guide addresses common problems encountered in assays where 4-MU is the fluorescent reporter.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence of 4-MU or other library compounds.[8] | Run a "no-enzyme" or "no-cell" control with the compound to quantify its intrinsic fluorescence. Subtract this value from the experimental wells. Consider using red-shifted dyes to avoid the UV/blue spectral region where many compounds fluoresce.[8][11] |
| Low Signal Intensity | pH of the final solution is not optimal for 4-MU fluorescence.[9][10] | For endpoint assays, ensure the stop solution raises the final pH to >10. Use a standard curve of 4-MU in the same final buffer to confirm optimal fluorescence. |
| Instrument settings (gain, excitation/emission wavelengths) are not optimized. | Optimize instrument settings using a known concentration of 4-MU. Use excitation around 360 nm and emission around 450 nm as a starting point, but optimize for your specific instrument and buffer.[9] | |
| The compound has degraded. | Prepare fresh stock solutions from a reliable source. Store stock solutions protected from light.[12] | |
| Variable or Irreproducible Results | "Edge effect" in microplates due to evaporation.[12][15] | Avoid using the outer wells of the plate. Alternatively, fill the perimeter wells with sterile PBS or water to create a humidity chamber.[12][15] |
| Inconsistent pipetting or mixing.[12] | Use calibrated pipettes and ensure thorough mixing, especially when preparing serial dilutions. | |
| Cell-based assay variability (seeding density, cell health).[15] | Ensure consistent cell seeding density and that cells are in an exponential growth phase. Monitor cell morphology and viability. |
Guide 2: Issues in Cell-Based Assays for Hyaluronan (HA) Inhibition
This guide focuses on troubleshooting experiments designed to measure the biological activity of 4-MU.
| Problem | Potential Cause | Recommended Solution |
| High Cytotoxicity at Low 4-MU Concentrations | Cell line is highly sensitive. | Lower the dose range (e.g., start at 10-50 µM) and/or reduce the incubation time.[12] |
| Final DMSO concentration is too high (>0.5%). | Recalculate dilutions to ensure the final DMSO concentration is non-toxic (ideally <0.1%). Always include a vehicle control with the same final DMSO concentration.[12] | |
| Incorrect stock solution preparation. | Prepare a fresh stock solution from a high-quality source. Verify the molecular weight and all calculations.[12] | |
| No Inhibition of HA Synthesis Observed | Cell line has low basal HA production. | Confirm that your cell line produces detectable levels of HA under baseline conditions before starting the inhibition experiment. |
| 4-MU compound is degraded or inactive. | Prepare a fresh stock solution.[12] | |
| Insufficient incubation time. | While 24 hours is often sufficient, some cell lines may require longer incubation (48-72 hours) to show a significant decrease in secreted HA.[12] | |
| Insensitive HA quantification assay. | Ensure your HA detection method (e.g., ELISA) is sensitive enough to detect changes. Check the expiration dates and storage conditions of all assay components.[12] |
Experimental Protocols & Methodologies
Protocol 1: General Fluorometric Enzyme Assay Using a 4-MU Substrate
This protocol provides a general framework for measuring the activity of an enzyme (e.g., glucosidase, sulfatase) that cleaves a 4-MU-conjugated substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer that is optimal for the enzyme's activity (e.g., 50 mM sodium acetate, pH 5.0 for many lysosomal enzymes).
-
Substrate Stock: Dissolve the 4-MU-conjugated substrate in a suitable solvent (e.g., DMSO or water) to make a concentrated stock (e.g., 10 mM).
-
Working Substrate Solution: Dilute the substrate stock in the Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Stop Solution: Prepare a high-pH buffer (e.g., 0.2 M Glycine-Carbonate, pH 10.7).
-
4-MU Standard Curve: Prepare serial dilutions of 4-MU in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of sample (e.g., cell lysate, purified enzyme) or 4-MU standards to appropriate wells.
-
Initiate the reaction by adding 50 µL of the Working Substrate Solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution to all wells.
-
Read the fluorescence on a plate reader with excitation set to ~360 nm and emission set to ~450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (no enzyme) from all readings.
-
Plot the standard curve of 4-MU concentration vs. fluorescence intensity.
-
Use the standard curve to determine the amount of 4-MU produced in each sample well.
-
Calculate the enzyme activity (e.g., in nmol of product/min/mg of protein).
-
Visualizations
Caption: A flowchart for initial troubleshooting of low signal intensity in 4-MU based assays.
Caption: Simplified signaling pathway for 4-MU's inhibition of hyaluronan synthesis.
References
- 1. What is Hymecromone used for? [synapse.patsnap.com]
- 2. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Oral hymecromone decreases hyaluronan in human study participants [jci.org]
- 4. 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hymecromone: a clinical prescription hyaluronan inhibitor for efficiently blocking COVID-19 progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A fluorogenic substrate for the continuous assaying of aryl sulfatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of 4-methylumbelliferone after separation from its conjugates by high-performance liquid chromatography. Application to lysosomal enzyme activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Protocols for Reproducible Results with Coumarin Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with coumarin compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal with a coumarin-based probe is weak or absent. What are the common causes and troubleshooting steps?
A weak or nonexistent fluorescence signal can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2]
-
Probe Integrity and Concentration:
-
Degradation: Ensure the probe has been stored correctly, protected from light and at the appropriate temperature, to prevent degradation.[1]
-
Concentration: An overly low concentration will produce a weak signal, while excessively high concentrations can lead to aggregation and self-quenching.[1] Perform a concentration titration to determine the optimal range.[3]
-
-
Experimental Conditions:
-
Solvent Effects: The fluorescence of many coumarin derivatives is sensitive to solvent polarity and viscosity. Ensure precise and consistent control of solvent conditions.[4]
-
pH Stability: Maintaining a stable pH is critical for reproducible results, as the lactone ring of the coumarin scaffold is susceptible to hydrolysis, especially under basic conditions.[4][5]
-
Photostability: While generally good, prolonged exposure to high-intensity light can cause photobleaching. Minimize exposure and use anti-fade reagents when possible.[4][5]
-
-
Instrumentation:
-
Filter Sets: Confirm that your microscope's filter sets are appropriate for the excitation and emission spectra of your specific coumarin dye.[1]
-
Detector Gain: Adjust the detector gain appropriately. Too low a gain will result in a weak signal, while too high a gain can increase background noise.[2]
-
Q2: I'm observing poor cell permeability with my coumarin probe. How can I improve cellular uptake?
Poor cell permeability can be attributed to the probe's physicochemical properties, experimental conditions, and cell health.[3]
-
Probe Characteristics:
-
Polarity and Lipophilicity: Highly polar or insufficiently lipophilic probes may struggle to cross the lipid bilayer of the cell membrane.[3]
-
Molecular Size: Larger molecules may face steric hindrance.[3]
-
Aggregation: Coumarin probes can aggregate in aqueous solutions, especially at high concentrations, preventing efficient cell entry.[3]
-
-
Strategies for Enhancement:
-
Optimize Concentration: Perform a titration to find the optimal concentration that provides a good signal without causing toxicity or aggregation.[3]
-
Use a Co-solvent: Dissolving the probe in a small amount of an organic solvent like DMSO before diluting it in the aqueous imaging buffer can prevent aggregation.[3] Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).[3]
-
Increase Incubation Time: A longer incubation period may be necessary for the probe to cross the cell membrane.[3]
-
Serum-Free Media: Try incubating the probe in serum-free media, as serum proteins can sometimes bind to the probe.[3]
-
Q3: My results from cytotoxicity assays with coumarin compounds are not consistent. What factors should I control?
Reproducibility in cytotoxicity assays depends on meticulous control of several experimental parameters.
-
Cell Health and Confluency:
-
Assay Protocol:
-
Compound Solubility: Ensure the coumarin compound is fully dissolved in the culture medium. The use of a co-solvent like DMSO may be necessary, but the final concentration should be kept low and consistent across experiments.[3]
-
Incubation Time: The duration of compound exposure can significantly impact IC50 values. Use a consistent incubation time for all experiments.[6]
-
Washing Steps: Excessive washing can remove the compound, while insufficient washing may leave residual compound, affecting results. Optimize and standardize washing procedures.[3]
-
-
Data Analysis:
-
Use a consistent method for calculating cell viability and IC50 values. Software like GraphPad Prism is commonly used for this purpose.[6]
-
Troubleshooting Guides
Guide 1: Fluorescence Assay Troubleshooting
This guide provides a systematic approach to resolving common issues in fluorescence-based assays using coumarin probes.
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Probe degradation, incorrect concentration, improper filter sets, low cell permeability.[1] | Verify probe storage and perform concentration titration. Check instrument filter specifications. Optimize cell staining protocol (see FAQ Q2).[1][3] |
| High Background Fluorescence | Autofluorescence from cells or media, non-specific binding of the probe.[5] | Use appropriate controls (e.g., unstained cells). Optimize probe concentration and washing steps.[5] |
| Signal Fades Quickly | Photobleaching.[4][5] | Reduce excitation light intensity and exposure time. Use an anti-fade reagent. Acquire images less frequently if possible.[5] |
| Inconsistent Results | Fluctuations in pH, temperature, or solvent conditions.[3][4] | Prepare fresh solutions for each experiment. Ensure stable pH and temperature. Precisely control solvent composition.[3][4][5] |
Guide 2: Cytotoxicity Assay (MTT/XTT) Troubleshooting
This guide addresses common problems encountered during in vitro cytotoxicity evaluation of coumarin compounds.
| Issue | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding, uneven compound distribution, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Mix the plate gently after adding the compound. Avoid using the outer wells of the plate. |
| IC50 Values Differ Between Experiments | Variation in cell passage number or health, different incubation times, inconsistent reagent preparation.[6] | Use cells within a defined passage number range. Standardize incubation times. Prepare fresh reagents for each assay.[6] |
| Compound Precipitation | Poor solubility of the coumarin derivative in the culture medium.[7] | Check the solubility of the compound. Use a co-solvent like DMSO at a low, non-toxic concentration. Visually inspect wells for precipitation before reading the plate.[3][7] |
| High Absorbance in "No Cell" Control | Contamination of media or reagents. | Use sterile techniques and fresh, filtered reagents. |
Experimental Protocols
Protocol 1: General Fluorescence Staining for Live Cells
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides to achieve 70-80% confluency on the day of the experiment.[3]
-
Probe Preparation: Prepare a stock solution of the coumarin probe (e.g., 1-10 mM) in anhydrous DMSO.[3]
-
Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration (e.g., 1-10 µM) in pre-warmed, serum-free cell culture medium or a suitable imaging buffer.[3]
-
Cell Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the probe's working solution to the cells and incubate at 37°C for the desired time (e.g., 15-60 minutes).[3]
-
Washing: Remove the probe solution and wash the cells 2-3 times with pre-warmed imaging buffer to remove any extracellular probe.[3]
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells and proceed with fluorescence microscopy using the appropriate filter set for your coumarin probe.[3]
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the coumarin compound (e.g., 0, 10, 25, 50, 100, 200 µM) in triplicate and incubate for 24, 48, or 72 hours.[6]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.[6]
Quantitative Data
Table 1: Cytotoxicity of Various Coumarin Derivatives in Different Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) |
| Compound 7 | A549 (Lung) | Crystal Violet | 48.1[8] |
| Compound 7 | CRL 1548 (Liver) | Crystal Violet | 45.1[8] |
| Compound 5 | A549 (Lung) | Crystal Violet | 89.3[8] |
| Compound 6 | A549 (Lung) | Crystal Violet | 75.2[8] |
| Compound 8 | A549 (Lung) | Crystal Violet | 84.7[8] |
| Umbelliprenin | MCF-7 (Breast) | Not Specified | 9.0[8] |
| Umbelliprenin | MDA-MB-231 (Breast) | Not Specified | 7.0[8] |
| Osthole | PC3 (Prostate) | Not Specified | 14.12 (72h)[9] |
| Compound 103 | BV-2 (Microglial) | NO Production | 8.6[9] |
| Compound 4c | Breast Cancer Cell Line | Not Specified | < 80[10] |
| Compound 4d | Breast Cancer Cell Line | Not Specified | < 80[10] |
| Compound 4g | Breast Cancer Cell Line | Not Specified | < 80[10] |
| Compound 4k | Breast Cancer Cell Line | Not Specified | < 80[10] |
| Compound 4l | Breast Cancer Cell Line | Not Specified | < 80[10] |
| Compound 4 | HL60 (Leukemia) | MTT | 8.09[11] |
| Compound 8b | HepG2 (Liver) | MTT | 13.14[11] |
Visualizations
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one and Structurally Related Coumarins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one against a range of other coumarin derivatives. While direct experimental data for this compound is not extensively available in publicly accessible literature, this document synthesizes findings on structurally similar compounds to infer its likely bioactivity profile. The comparison focuses on key pharmacological areas where coumarins have shown significant promise, including anticoagulant, anti-inflammatory, antioxidant, and enzyme inhibitory activities.
Introduction to this compound
This compound is a synthetic coumarin derivative. Its core structure, the 2H-chromen-2-one nucleus, is shared by a vast family of natural and synthetic compounds known for their diverse pharmacological properties. The specific substitutions on this scaffold—an ethyl group at position 6, a hydroxyl group at position 7, and a methyl group at position 4—are expected to modulate its biological effects. The 7-hydroxy-4-methylcoumarin backbone, in particular, is a common feature in many biologically active coumarins.
Comparative Biological Activity
Based on the activities of structurally related coumarins, this compound is predicted to exhibit a range of biological effects. This section compares its potential activities with known data from other coumarins.
Anticoagulant Activity
Coumarins, most notably warfarin and its derivatives, are renowned for their anticoagulant properties, which they exert by inhibiting the vitamin K epoxide reductase complex.[1] The anticoagulant effect of coumarins is typically assessed by measuring the prothrombin time (PT), which is the time it takes for blood plasma to clot after the addition of thromboplastin and calcium. An extended PT indicates a delay in clotting.
While specific PT data for this compound is unavailable, the structural features of 4-methylcoumarins suggest they are less likely to possess the potent anticoagulant effects of warfarin derivatives, which typically require a 4-hydroxy substituent.
Table 1: Anticoagulant Activity of Selected Coumarins
| Compound | Prothrombin Time (PT) in seconds (approximate) | Reference Compound | PT of Reference (seconds) |
| Normal Plasma | 11.0-13.5 | - | - |
| Warfarin (therapeutic) | ~22-34 (INR 2.0-3.0) | Normal Plasma | 11.0-13.5 |
Note: Prothrombin time is highly dependent on the specific reagents and laboratory procedures used. The International Normalized Ratio (INR) is a standardized measure used in clinical settings.
Anti-inflammatory Activity
Many coumarin derivatives have demonstrated significant anti-inflammatory properties.[2] A common in vivo model to assess this activity is the carrageenan-induced paw edema assay in rodents, where a reduction in paw swelling indicates anti-inflammatory effects. The mechanism of action often involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).
Derivatives of 7-hydroxy-4-methylcoumarin have been shown to possess anti-inflammatory activity. The presence of a hydroxyl group at the 7-position is often associated with these effects.
Table 2: Anti-inflammatory Activity of Selected Coumarins (Carrageenan-Induced Paw Edema Model)
| Compound | Dose | Inhibition of Edema (%) | Reference Compound | Inhibition of Edema (%) |
| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones | Not specified | up to 44.05% | Indomethacin | Not specified |
| 7-Hydroxycoumarin derivatives | Not specified | Significant | Indomethacin | Not specified |
Antioxidant Activity
The antioxidant potential of coumarins is often attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method to evaluate this activity, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH radicals. Hydroxycoumarins, in particular, are known to be potent antioxidants.[3]
Table 3: Antioxidant Activity of Selected Coumarins (DPPH Radical Scavenging Assay)
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7,8-dihydroxy-4-methylcoumarin | ~75 | Trolox | ~93 |
| 7-hydroxy-substituted coumarin | 0.04 mg/mL | Ascorbic Acid | Not specified |
| 4-hydroxycoumarin | >500 µg/mL | BHT | Not specified |
Enzyme Inhibitory Activity
Coumarins have been identified as inhibitors of various enzymes, with carbonic anhydrases (CAs) and cyclooxygenases (COX) being prominent targets.
Carbonic Anhydrase Inhibition: CAs are zinc-containing enzymes involved in numerous physiological processes. Certain coumarins act as prodrug inhibitors, being hydrolyzed to 2-hydroxy-cinnamic acids which then inhibit the enzyme.[4] Inhibition is typically reported as an inhibition constant (Ki) or IC50 value.
Cyclooxygenase Inhibition: COX enzymes are central to the inflammatory pathway. The inhibitory activity of compounds against COX-1 and COX-2 is a key indicator of their anti-inflammatory potential.
Table 4: Enzyme Inhibitory Activity of Selected Coumarins
| Compound Class/Derivative | Target Enzyme | IC50 / Ki |
| Substituted Coumarins | Carbonic Anhydrase IX | 23.4–260.5 nM (Ki) |
| Substituted Coumarins | Carbonic Anhydrase XII | 9.5–336.3 nM (Ki) |
| Coumarin-based hybrids | COX-1 | 123.30 µg/mL (IC50) |
| Coumarin-based hybrids | COX-2 | 102.10 µg/mL (IC50) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Prothrombin Time (PT) Assay
Objective: To assess the anticoagulant effect of a compound by measuring the time it takes for blood plasma to clot.
Method:
-
Sample Preparation: Blood is collected in a tube containing an anticoagulant (e.g., 3.2% buffered sodium citrate) to prevent premature clotting. The blood is then centrifuged to separate the platelet-poor plasma.[5]
-
Assay Procedure: A specific volume of the plasma is placed in a test tube and incubated at 37°C.[6]
-
Initiation of Clotting: A solution of thromboplastin (a source of tissue factor) and calcium chloride is added to the plasma to initiate the extrinsic coagulation pathway.[7]
-
Measurement: The time from the addition of the thromboplastin-calcium mixture until the formation of a fibrin clot is measured in seconds. This is the prothrombin time.[8]
-
Data Analysis: The PT of the test sample is compared to the PT of a normal control plasma. For clinical monitoring of warfarin, the result is often expressed as the International Normalized Ratio (INR).[9]
Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of a compound.
Method:
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound or a vehicle control is administered to the animals, usually orally or intraperitoneally, at a specific time before the induction of inflammation.[10]
-
Induction of Inflammation: A solution of carrageenan (a seaweed extract) is injected into the sub-plantar tissue of one of the hind paws of the animal to induce a localized inflammatory response.[10]
-
Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.[11]
-
Data Analysis: The percentage of inhibition of edema in the group treated with the test compound is calculated by comparing the increase in paw volume to that of the control group.[12]
DPPH Radical Scavenging Assay
Objective: To determine the in vitro antioxidant activity of a compound by its ability to scavenge the stable free radical DPPH.
Method:
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. This solution has a deep violet color.[13]
-
Assay Procedure: Different concentrations of the test compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.[3]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[13]
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.[13]
-
Data Analysis: The percentage of radical scavenging activity is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Carbonic Anhydrase (CA) Inhibition Assay
Objective: To measure the inhibitory effect of a compound on the activity of carbonic anhydrase.
Method:
-
Principle: The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of a substrate like p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
-
Reagents: A buffer solution, the CA enzyme, the substrate (p-NPA), and the test inhibitor are required.[4]
-
Assay Procedure: The CA enzyme is pre-incubated with various concentrations of the test inhibitor.[4]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Measurement: The rate of formation of p-nitrophenol is monitored by measuring the increase in absorbance at 400-405 nm over time using a spectrophotometer.[4]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 or Ki value is then determined from a dose-response curve.[14]
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Method:
-
Principle: The assay measures the peroxidase activity of COX. The initial reduction of PGG2 to PGH2 is detected by monitoring the oxidation of a chromogenic substrate.
-
Reagents: The kit typically includes the COX-1 or COX-2 enzyme, a heme cofactor, arachidonic acid (the substrate), and a chromogenic probe.[2]
-
Assay Procedure: The enzyme is incubated with the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Measurement: The production of the oxidized probe is measured using a fluorescence or colorimetric plate reader.[2]
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.[15]
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
While direct experimental evidence for the biological activity of this compound is limited, a comparative analysis of structurally related coumarins provides a strong basis for predicting its potential pharmacological profile. The presence of the 7-hydroxy-4-methylcoumarin scaffold suggests a likelihood of anti-inflammatory and antioxidant properties. Its potential for anticoagulant activity is likely to be low due to the absence of a 4-hydroxy group. Furthermore, it may exhibit inhibitory activity against enzymes such as carbonic anhydrases and cyclooxygenases.
This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound. Further in vitro and in vivo studies are warranted to definitively characterize its biological activity and elucidate its mechanisms of action. The provided experimental protocols offer a starting point for such investigations.
References
- 1. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 7. labcorp.com [labcorp.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. droracle.ai [droracle.ai]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. inotiv.com [inotiv.com]
- 12. researchgate.net [researchgate.net]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. assaygenie.com [assaygenie.com]
- 15. bpsbioscience.com [bpsbioscience.com]
The Structure-Activity Relationship of 6-Ethyl-7-Hydroxy-4-Methyl-2H-Chromen-2-One Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Methylcoumarins
Coumarins are a significant class of naturally occurring and synthetic benzopyrone compounds that exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][2] The 4-methylcoumarin scaffold, in particular, has served as a versatile template for the development of novel therapeutic agents. The biological activity of these compounds is highly dependent on the nature and position of substituents on the coumarin ring. This guide will focus on the influence of various functional groups on the activity of derivatives based on the 7-hydroxy-4-methylcoumarin core structure.
Inferred Structure-Activity Relationships
Based on studies of various 4-methylcoumarin derivatives, the following structure-activity relationships can be inferred for analogs of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one:
Anticancer Activity
The cytotoxic effects of 4-methylcoumarin derivatives have been evaluated against several human cancer cell lines.[1] The following table summarizes the general impact of substitutions at different positions on the coumarin ring, which can be used to predict the activity of this compound analogs.
Table 1: Inferred Structure-Activity Relationship of 4-Methylcoumarin Analogs for Anticancer Activity
| Position of Substitution | Type of Substituent | Inferred Effect on Anticancer Activity | Rationale/Supporting Evidence |
| C3 | Alkyl chains (e.g., n-hexyl, n-decyl) | Increased activity with longer chains | Longer alkyl chains at the C3 position of 7,8-dihydroxy-4-methylcoumarins have been shown to enhance cytotoxic activity against various cancer cell lines.[1][3] This is likely due to increased lipophilicity, which improves cell membrane penetration.[4] |
| C6 | Halogens (e.g., Bromo) | Increased activity | The presence of a bromine atom at the C6 position in 4-bromomethyl-7-hydroxycoumarin resulted in reasonable cytotoxic activities.[1] |
| C7 | Hydroxyl (-OH) | Essential for activity | The 7-hydroxy group is a common feature in many biologically active coumarins and serves as a key site for further derivatization.[2][5] |
| C7 | Acetoxy (-OAc) | Variable activity | Acetylation of the 7-hydroxy group can lead to compounds with significant activity, though not always superior to the parent hydroxyl compound.[1] |
| C8 | Hydroxyl (-OH) | Increased activity (in 7,8-dihydroxy analogs) | Dihydroxy analogs, such as 7,8-dihydroxy-4-methylcoumarins, have demonstrated greater potency compared to their 7-hydroxy counterparts.[3] |
This table is based on extrapolated data from various 4-methylcoumarin derivatives and serves as a predictive guide.
Signaling Pathway Modulation
Several studies indicate that coumarin derivatives exert their biological effects by modulating key cellular signaling pathways. For analogs of this compound, it is plausible that they would interact with similar pathways.
-
NF-κB and MAPK Signaling Pathways: Many coumarin derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][7] These pathways are crucial regulators of inflammatory responses, and their inhibition leads to a decrease in the production of pro-inflammatory mediators.[6]
-
Nrf2 Signaling Pathway: Some natural coumarin derivatives are known to activate the Nrf2 signaling pathway, which plays a critical role in the cellular defense against oxidative stress.[8][9] Activation of Nrf2 can also lead to the inhibition of the NF-κB pathway, thus contributing to an anti-inflammatory response.[8]
Below is a diagram illustrating the general mechanism of coumarin-mediated inhibition of inflammatory pathways.
Caption: General overview of inflammatory signaling pathways modulated by coumarin analogs.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of coumarin derivatives.
Synthesis of 7-Hydroxy-4-Methylcoumarin Derivatives
The Pechmann condensation is a standard method for the synthesis of the 7-hydroxy-4-methylcoumarin core.[10] Derivatization at the C7 hydroxyl group is a common strategy to generate analogs.[10]
Protocol: Synthesis of O-Alkylated 7-Hydroxy-4-Methylcoumarin Derivatives [10]
-
Dissolution: Dissolve 7-hydroxy-4-methylcoumarin (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (3.0 eq) to the solution.
-
Alkylation: Add the desired alkyl halide (e.g., ethyl iodide for a 7-ethoxy derivative) (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Purify the crude product using column chromatography (Silica gel, typically with a hexane/ethyl acetate gradient) to obtain the pure O-alkylated derivative.
-
Characterization: Confirm the structure of the final product using NMR and Mass Spectrometry.
Caption: Experimental workflow for the synthesis of O-alkylated 7-hydroxy-4-methylcoumarin derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11][12][13]
Protocol: MTT Cytotoxicity Assay [11][13]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test coumarin analogs in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a negative control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10-28 µL of MTT solution (2-5 mg/mL in sterile PBS) to each well and incubate for 1.5-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution and measure the absorbance at 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
References
- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 7-hydroxy-4-methylcoumarin derivatives. [wisdomlib.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. apjhs.com [apjhs.com]
- 6. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways | MDPI [mdpi.com]
- 7. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 3.2.2. Cytotoxic Activity Using MTT Assay [bio-protocol.org]
- 13. MTT (Assay protocol [protocols.io]
A Comparative In Vivo Analysis of the Anticancer Effects of 6-Ethyl-7-Hydroxy-4-Methyl-2H-Chromen-2-One and Alternative Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer effects of the coumarin derivative 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one against other coumarins and standard chemotherapeutic agents. Due to the limited availability of in vivo data for this compound, this guide focuses on the closely related compound, 4-methyl-7-hydroxy coumarin, and compares its efficacy with other coumarin derivatives, Imperatorin and Warfarin, as well as the standard-of-care drugs, 5-Fluorouracil and Cisplatin. The objective is to offer a comprehensive overview of their performance in established animal cancer models, supported by experimental data and detailed protocols.
Comparative Efficacy of Anticancer Agents in Preclinical In Vivo Models
The following table summarizes the quantitative data on the in vivo anticancer activity of the selected compounds across different cancer models.
| Compound | Cancer Model | Animal Strain | Dosing Regimen | Key Findings | Reference |
| 4-Methyl-7-Hydroxy Coumarin | DMBA-Induced Skin Papilloma | Mice | Oral feeding (dose not specified) | Appreciable reduction in the growth of papilloma. | [1][2] |
| Imperatorin | Medulloblastoma Xenograft (DAOY cells) | Nude Mice | 50 mg/kg, oral administration, once a day | Obvious delay in tumor growth. | [3] |
| Warfarin | Pancreatic Ductal Adenocarcinoma (Pan02, KIC models) | Mice | 0.5–1 mg/L in drinking water | Reduced primary tumor growth. | [4] |
| 5-Fluorouracil (5-FU) | DMBA-Induced Skin Papilloma | Mice | Topical application (concentration not specified) | Decrease in the cumulative number of papillomas. | [5] |
| Cisplatin | Ehrlich Ascites Carcinoma (EAC) | Mice | 0.5 mg/kg | Significant decrease in total tumor volume and cell viability. | [6][7] |
Detailed Experimental Protocols
DMBA-Induced Skin Carcinogenesis Model (for 4-Methyl-7-Hydroxy Coumarin and 5-Fluorouracil)
-
Animal Model: Swiss albino mice are typically used.
-
Tumor Induction: A single topical application of 7,12-dimethylbenz[a]anthracene (DMBA) in a solvent like acetone is administered to the shaved dorsal skin of the mice to initiate carcinogenesis. This is often followed by repeated applications of a tumor promoter, such as croton oil or 12-O-tetradecanoylphorbol-13-acetate (TPA), to induce the development of skin papillomas.[8]
-
Treatment:
-
Evaluation: The number, size, and weight of the papillomas are monitored and recorded over a period of several weeks. At the end of the study, skin tissues are collected for histological and immunohistochemical analysis to assess tumor progression and the expression of relevant biomarkers.[1][5]
Medulloblastoma Xenograft Model (for Imperatorin)
-
Animal Model: Immunocompromised nude mice are used to prevent rejection of human tumor xenografts.
-
Tumor Induction: Human medulloblastoma cells (DAOY cell line) are injected subcutaneously into the flank of the mice.[3]
-
Treatment: Once the tumors reach a palpable size (e.g., ~50 mm³), daily oral administration of Imperatorin (50 mg/kg) is initiated.[3]
-
Evaluation: Tumor volume is measured regularly using calipers. At the end of the experiment, tumors are excised, weighed, and processed for molecular analyses, such as qRT-PCR and Western blotting, to investigate the expression of target proteins.[3]
Pancreatic Ductal Adenocarcinoma Model (for Warfarin)
-
Animal Model: Syngeneic mouse models (Pan02) or genetically engineered mouse models (KIC) that spontaneously develop pancreatic cancer are utilized.[4]
-
Tumor Induction: For the Pan02 model, cancer cells are implanted into the pancreas of the mice. The KIC model develops tumors spontaneously.[4]
-
Treatment: Warfarin is administered in the drinking water at a concentration of 0.5–1 mg/L.[4]
Ehrlich Ascites Carcinoma (EAC) Model (for Cisplatin)
-
Animal Model: Swiss albino mice are commonly used.
-
Tumor Induction: A specific number of EAC cells (e.g., 2x10⁶ cells) are injected intraperitoneally into the mice, leading to the development of ascitic tumors.[6][7]
-
Treatment: Cisplatin (e.g., 0.5 mg/kg) is administered, typically via intraperitoneal injection, for a defined period.[6][7]
-
Evaluation: The volume of ascitic fluid, total tumor cell count, and the viability of the tumor cells are determined. The mean survival time and the percentage increase in lifespan of the treated animals are also important parameters.[9][10]
Signaling Pathways and Mechanisms of Action
The anticancer effects of these compounds are mediated through various signaling pathways. The diagrams below illustrate the key molecular interactions.
References
- 1. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imperatorin Suppresses Aberrant Hedgehog Pathway and Overcomes Smoothened Antagonist Resistance via STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Warfarin blocks Gas6-mediated Axl activation required for pancreatic cancer epithelial plasticity and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 10. Protective and Therapeutic Efficacy of Hesperidin versus Cisplatin against Ehrlich Ascites Carcinoma-Induced Renal Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-Methylumbelliferone Derivatives
For researchers, scientists, and drug development professionals, the synthesis of 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) and its derivatives is a cornerstone for the development of fluorescent probes, biological sensors, and potential therapeutic agents. The selection of an appropriate synthetic strategy is critical, impacting not only the yield and purity of the final product but also the environmental footprint and economic viability of the process. This guide provides a comparative analysis of the most prominent synthetic routes to 4-methylumbelliferone and its analogs, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
The synthesis of the 4-methylumbelliferone core is primarily dominated by a few classical named reactions, each with distinct advantages and disadvantages. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | Strong acids (H₂SO₄, PPA), Solid acids (Amberlyst-15, sulfated zirconia) | 5°C to 150°C, often solvent-free or with microwave irradiation | 80-99%[1] | High yields, one-pot reaction, readily available starting materials. | Harsh acidic conditions may not be suitable for sensitive substrates. |
| Knoevenagel Condensation | 2,4-Dihydroxybenzaldehyde, Ethyl acetoacetate | Weak bases (piperidine, pyridine), Amino acids | Reflux in a suitable solvent (e.g., ethanol), microwave irradiation | ~89% (microwave, solvent-free) | Milder reaction conditions compared to Pechmann. | Requires the pre-synthesis of the starting aldehyde. |
| Perkin Reaction | 2,4-Dihydroxyacetophenone, Acetic anhydride | Weak base (e.g., Sodium acetate) | High temperatures (up to 200°C) | Moderate | A classic method for coumarin synthesis. | High temperatures and potential for side reactions. |
| Wittig Reaction | 2,4-Dihydroxybenzaldehyde, Carboethoxymethyl-triphenylphosphorane | - | Elevated temperatures in an inert solvent | Good to excellent | High yields and good functional group tolerance. | Involves a stoichiometric and relatively expensive phosphonium salt. |
| Reformatsky Reaction | Salicylaldehyde derivatives, Ethyl bromoacetate | Zinc metal | Anhydrous conditions, often in solvents like benzene or THF | Moderate to Good | Useful for synthesizing 3-substituted coumarins. | Requires anhydrous conditions and the use of metallic zinc. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a general guide and may require optimization for specific derivatives.
Pechmann Condensation (Conventional Method)
This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin using concentrated sulfuric acid.
Procedure:
-
In a 100 ml conical flask, combine 5.5 g (0.05 mol) of resorcinol and 6.4 ml of ethyl acetoacetate.
-
Carefully add 50 ml of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath to maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and let the mixture stand at room temperature for 18-22 hours.
-
Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Collect the precipitated crude product by filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[1]
Green Pechmann Condensation (Solvent-Free, Solid Acid Catalyst)
This protocol utilizes a recyclable solid acid catalyst, Amberlyst-15, under solvent-free conditions.
Procedure:
-
In a round-bottom flask, mix resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g).
-
Heat the mixture in an oil bath at 110°C with stirring for approximately 100 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the catalyst. The catalyst can be washed, dried, and reused.
-
The solid product can be purified by recrystallization from ethanol.[1]
Knoevenagel Condensation (Microwave-Assisted, Solvent-Free)
This protocol outlines a rapid and efficient synthesis of coumarin derivatives using microwave irradiation.
Procedure:
-
In a microwave-safe vessel, mix the salicylaldehyde derivative (100 mmol), ethyl acetoacetate (110 mmol), and piperidine (2.4 mmol).
-
Irradiate the mixture in a microwave reactor. The power and time will depend on the specific reactants and microwave unit (typically a few minutes).
-
After irradiation, allow the reaction mixture to cool to room temperature, which often results in solidification of the product.
-
Recrystallize the crude product from a suitable solvent to yield the pure coumarin derivative.
Perkin Reaction
This classical method involves the condensation of an o-hydroxyaryl aldehyde with an acid anhydride.
Procedure:
-
Heat a mixture of 2,4-dihydroxyacetophenone, acetic anhydride, and a weak base like sodium acetate.
-
The reaction often requires high temperatures to proceed efficiently.
-
After the reaction is complete, hydrolyze the mixture to open any uncyclized intermediates.
-
Acidify the mixture to promote lactonization and precipitate the coumarin product.
-
The crude product can be purified by recrystallization.[1]
Wittig Reaction
This route utilizes a phosphorus ylide to form the coumarin ring.
Procedure:
-
React an o-hydroxybenzaldehyde (e.g., 2,4-dihydroxybenzaldehyde) with a stabilized phosphorus ylide, such as carboethoxymethyltriphenylphosphorane.
-
The reaction is typically carried out in an inert, high-boiling solvent.
-
The resulting alkene intermediate undergoes intramolecular transesterification to form the coumarin ring.
-
The product is isolated and purified using standard techniques like chromatography or recrystallization.[1]
Reformatsky Reaction
This method employs an organozinc reagent for the synthesis.
Procedure:
-
In an anhydrous solvent, react an appropriate salicylaldehyde derivative with ethyl bromoacetate in the presence of activated zinc metal.
-
The intermediate organozinc compound adds to the aldehyde carbonyl.
-
An acidic workup leads to the formation of a β-hydroxy ester, which then undergoes lactonization to form the coumarin ring.
-
The product is purified by conventional methods.
Comparative Workflow and Decision Making
The selection of a synthetic route is a critical decision for any researcher. The following diagram illustrates a logical workflow for choosing the most appropriate method based on key experimental and practical considerations.
Caption: Decision workflow for selecting a synthetic route for 4-methylumbelliferone derivatives.
This comparative guide aims to provide a solid foundation for researchers to make informed decisions when embarking on the synthesis of 4-methylumbelliferone derivatives. By understanding the nuances of each synthetic route, scientists can optimize their experimental design to achieve their desired outcomes efficiently and sustainably.
References
A Comparative Study: 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one versus Warfarin
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Compounds
Warfarin , a synthetic derivative of coumarin, is a widely prescribed oral anticoagulant used in the prevention and treatment of thromboembolic disorders.[1] It functions by inhibiting the synthesis of vitamin K-dependent clotting factors.[1]
6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a coumarin derivative. Coumarins are a class of benzopyrone compounds found in many plants and are known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties.[2][3] The specific anticoagulant efficacy and safety profile of this particular derivative require further dedicated investigation.
Mechanism of Action
Warfarin: Inhibition of the Vitamin K Cycle
Warfarin exerts its anticoagulant effect by competitively inhibiting the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[4] This enzyme is crucial for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S. By inhibiting VKORC1, warfarin depletes the functional forms of these clotting factors, thereby prolonging the time it takes for blood to clot.
This compound: A Potential Anticoagulant
While direct experimental evidence is lacking, the chemical structure of this compound, specifically the 4-methyl-7-hydroxycoumarin core, suggests a potential for anticoagulant activity. Structure-activity relationship studies on coumarin derivatives have indicated that the 4-hydroxycoumarin moiety is a key pharmacophore for anticoagulant effects, as seen in warfarin.[5] However, the absence of the 4-hydroxyl group in this compound may significantly impact its mechanism and potency. It is plausible that it could exert anticoagulant effects through other mechanisms, or that its activity via VKORC1 inhibition is substantially lower than that of 4-hydroxycoumarins like warfarin. Further investigation is required to elucidate its precise mechanism of action.
Data Presentation: A Comparative Overview
The following tables summarize the available physicochemical and pharmacological data for warfarin. The corresponding data for this compound is listed as "Not Available" due to the lack of specific studies in the public domain.
Table 1: Physicochemical Properties
| Property | This compound | Warfarin |
| CAS Number | 1484-73-7[6] | 81-81-2[1] |
| Molecular Formula | C₁₂H₁₂O₃[7] | C₁₉H₁₆O₄[1] |
| Molecular Weight | 204.22 g/mol [7] | 308.33 g/mol [1] |
| Solubility | Not Available | Soluble in acetone, dioxane; slightly soluble in chloroform, ether; practically insoluble in water. |
Table 2: Pharmacological Data (Anticoagulant Activity)
| Parameter | This compound | Warfarin |
| Target | Not Available | Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1)[4] |
| IC₅₀ (VKORC1) | Not Available | ~24.7 nM (in cell-based assays) |
| Prothrombin Time (PT) | Not Available | Prolonged; therapeutic range typically 1.5-2.5 times control[8] |
| Activated Partial Thromboplastin Time (aPTT) | Not Available | Prolonged |
Experimental Protocols
To facilitate comparative research, detailed methodologies for key in vitro assays are provided below.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
Protocol:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Reagent Preparation: Reconstitute thromboplastin reagent (containing tissue factor and phospholipids) according to the manufacturer's instructions and pre-warm to 37°C.
-
Assay Procedure: a. Pre-warm an aliquot of PPP to 37°C for 3-5 minutes. b. Add the test compound (this compound or warfarin) or vehicle control to the PPP and incubate. c. To initiate clotting, add the pre-warmed thromboplastin reagent to the PPP sample. d. Simultaneously start a timer and measure the time in seconds for a fibrin clot to form. This can be done manually or using an automated coagulometer.
-
Data Analysis: Compare the clotting times of samples treated with the test compounds to the vehicle control. Results are often expressed as the International Normalized Ratio (INR) for clinical monitoring.[8]
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of the coagulation cascade.
Protocol:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the PT assay.
-
Reagent Preparation: Reconstitute the aPTT reagent (containing a contact activator like silica and phospholipids) and calcium chloride solution according to the manufacturer's instructions. Pre-warm the calcium chloride to 37°C.
-
Assay Procedure: a. Mix equal volumes of PPP and the aPTT reagent in a test tube. b. Add the test compound or vehicle control and incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes). c. Initiate clotting by adding the pre-warmed calcium chloride solution. d. Simultaneously start a timer and record the time in seconds required for clot formation.
-
Data Analysis: Compare the clotting times of treated samples with the vehicle control.
Vitamin K Epoxide Reductase (VKORC1) Inhibition Assay
This assay directly measures the inhibition of the target enzyme.
Protocol:
-
Enzyme Preparation: Prepare microsomes from cells overexpressing human VKORC1.
-
Reaction Mixture: In a microplate well, combine the VKORC1-containing microsomes, a source of reduced cofactor (e.g., dithiothreitol - DTT), and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the substrate, vitamin K1 epoxide.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Quantification: Stop the reaction and quantify the amount of vitamin K1 produced using methods such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the VKORC1 activity (IC₅₀).
Cytotoxicity Assay (MTT Assay)
This assay is crucial to assess whether the observed anticoagulant effect is due to specific enzyme inhibition or general cellular toxicity.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and warfarin) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Experimental Workflow
The following diagram illustrates a logical workflow for a comparative study of these two compounds.
References
- 1. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpamc.com [ajpamc.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between structure and anticoagulant activity of coumarin derivatives. | Semantic Scholar [semanticscholar.org]
- 6. scbt.com [scbt.com]
- 7. This compound | C12H12O3 | CID 5287342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Coumarin Derivatives
This guide focuses on two common analytical techniques: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC), providing a summary of their performance characteristics based on experimental data. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of a validated UV-Vis Spectrophotometric method and a representative HPLC method for the quantification of 7-hydroxy-4-methylcoumarin.
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the absorbance of UV radiation by the analyte's chromophore.[4] | Separates the analyte from other components based on its interaction with a stationary phase, followed by UV or fluorescence detection. |
| Linearity Range | 2 - 10 µg/mL[4][5] | 0.025 - 5 µM (equivalent to approx. 0.0044 - 0.88 µg/mL)[6] |
| Limit of Detection (LOD) | 0.84 µg/mL[5] | 0.001 µM (equivalent to approx. 0.00018 µg/mL)[6] |
| Limit of Quantitation (LOQ) | 2.54 µg/mL[5] | 0.005 µM (equivalent to approx. 0.00088 µg/mL)[6] |
| Wavelength (λmax) | 321 nm[4][5] | 320 nm[6] |
| Solvent/Mobile Phase | Water:Methanol (70:30 v/v)[4][5] | Methanol:1% Acetic Acid (35:65 v/v)[6] |
| Advantages | Simple, rapid, cost-effective, and widely available instrumentation.[4] | High sensitivity, high selectivity, suitable for complex matrices. |
| Disadvantages | Lower sensitivity and selectivity compared to HPLC; susceptible to interference from other absorbing compounds. | More complex instrumentation, higher operational cost, and longer analysis time per sample. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful validation and cross-validation of analytical methods.
UV-Vis Spectrophotometric Method
This protocol is based on a validated method for the quantification of 7-hydroxy-4-methylcoumarin.[4][5]
a. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with a 1 nm spectral bandwidth, capable of scanning in the 200-400 nm range.[4]
-
Matched 1 cm quartz cuvettes.
-
An analytical balance and Class A volumetric glassware.
-
A sonicator.[4]
b. Reagents and Solutions:
-
Solvent: A mixture of water and methanol in a 70:30 volume ratio.[5]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 7-hydroxy-4-methylcoumarin reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the solvent and sonicate for 10-15 minutes to ensure complete dissolution. Allow the solution to cool to room temperature, then make up the volume to 100 mL with the solvent and mix well.[4]
-
Working Standard Solutions: Prepare a series of standard solutions with concentrations ranging from 2 to 10 µg/mL by making appropriate dilutions of the stock solution into 10 mL volumetric flasks using the solvent.[4][5]
c. Procedure:
-
Set the spectrophotometer to scan from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of each working standard solution at the λmax (321 nm) against the solvent as a blank.[5]
-
Plot a calibration curve of absorbance versus concentration (µg/mL).
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for the HPLC analysis of 7-hydroxy-4-methylcoumarin.[6]
a. Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
A C18 analytical column (e.g., Zorbax Eclipse XDB C18, 150 x 4.6 mm, 5 µm).[6]
b. Reagents and Solutions:
-
Mobile Phase: An isocratic mixture of methanol and 1% glacial acetic acid in water (35:65, v/v).[6]
-
Standard Solutions: Prepare stock and working standard solutions of 7-hydroxy-4-methylcoumarin in a suitable solvent such as dimethyl sulfoxide (DMSO) or the mobile phase.[6]
c. Chromatographic Conditions:
-
Flow Rate: 0.6 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Detection Wavelength: 320 nm.[6]
-
Injection Volume: Typically 10-20 µL.
Visualizing the Workflow and Validation Parameters
Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.
Caption: Workflow for UV-Vis Spectrophotometric Method Validation.
Caption: Hierarchy of Analytical Method Validation Parameters per ICH Q2(R1).
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. iajpr.com [iajpr.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Antioxidant Potential of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one against Standard Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant potential of the synthetic coumarin derivative, 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one, against widely recognized standard antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). This document summarizes available quantitative data, details common experimental protocols for antioxidant assessment, and visualizes key concepts for enhanced comprehension.
While direct experimental data on the antioxidant activity of this compound is not extensively available in peer-reviewed literature, the antioxidant potential of structurally related coumarin compounds has been investigated. Coumarins, a class of benzopyrone compounds, are known for their diverse biological activities, with their antioxidant capacity being a subject of significant research.[1][2] The presence of a hydroxyl group, particularly at the 7th position of the coumarin ring, is a key determinant of their antioxidant activity.[3][4] Therefore, it is plausible that this compound exhibits notable antioxidant properties.
Quantitative Comparison of Antioxidant Activity
To provide a benchmark for comparison, the following table summarizes the 50% inhibitory concentration (IC50) values for standard antioxidants obtained from various studies using common antioxidant assays. A lower IC50 value indicates a higher antioxidant potency. It is important to note that these values can vary depending on the specific experimental conditions.
| Antioxidant Assay | This compound (IC50) | Trolox (IC50) | Ascorbic Acid (IC50) | Butylated Hydroxytoluene (BHT) (IC50) |
| DPPH Radical Scavenging | Data not available | 3.77 - 11.09 µg/mL[5][6] | 3.37 - 24.34 µg/mL[7][8] | 12.1 - 202.35 µg/mL[9][10] |
| ABTS Radical Scavenging | Data not available | 2.93 µg/mL[5] | Data varies | Data varies |
Understanding the Antioxidant Signaling Pathway
The primary mechanism by which phenolic antioxidants, including many coumarin derivatives, exert their effect is through the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals. This action terminates the oxidative chain reaction that can lead to cellular damage.
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
Experimental Protocols
The antioxidant capacity of a compound is typically evaluated using various in vitro assays. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.
References
- 1. benchchem.com [benchchem.com]
- 2. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dpph assay ic50: Topics by Science.gov [science.gov]
Evaluating the Efficacy of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one Against Drug-Resistant Cell Lines: A Methodological and Comparative Guide
Disclaimer: As of the latest literature review, specific experimental data on the efficacy of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one against drug-resistant cell lines is not available. This guide provides a framework for evaluating this and other novel compounds, drawing on established methodologies for assessing anti-cancer therapeutics and the general biological activities of the broader coumarin class of molecules.
Introduction to Coumarins in Oncology
Coumarins (2H-1-benzopyran-2-one) are a large family of secondary metabolites found in various plants, fungi, and microorganisms.[1] Their diverse pharmacological properties, including anti-cancer activities, have made them a subject of significant interest in drug discovery. While specific data on this compound is pending, other coumarin derivatives have demonstrated potential in cancer therapy. For instance, some coumarins have been shown to induce apoptosis and arrest the cell cycle in cancer cells. The synthetic coumarin 4-Methyl-7-hydroxy coumarin, which is structurally related to the topic compound, has shown anti-cancer potential in mice by modulating signaling pathways related to apoptosis.[2]
This guide outlines a comprehensive strategy for the preclinical evaluation of this compound, with a focus on its potential to overcome drug resistance, a major challenge in chemotherapy.[3]
Comparative Efficacy Analysis (Template)
Effective evaluation of a novel compound requires comparison against established therapeutic agents and non-resistant parental cell lines. The following tables are templates for presenting such comparative data.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Control Drugs
| Cell Line | Drug Resistance Mechanism | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (µM) |
| MCF-7 (Parental) | - | Experimental Data | Experimental Data | Experimental Data |
| MCF-7/ADR | P-gp Efflux Pump Overexpression | Experimental Data | Experimental Data | Experimental Data |
| A549 (Parental) | - | Experimental Data | Experimental Data | Experimental Data |
| A549/T | Tubulin Mutation | Experimental Data | Experimental Data | Experimental Data |
| HCT-116 (Parental) | - | Experimental Data | Experimental Data | Experimental Data |
| HCT-116/OxR | Enhanced DNA Repair | Experimental Data | Experimental Data | Experimental Data |
Table 2: Apoptosis Induction in Drug-Resistant Cell Lines
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V/PI Staining) | Caspase-3/7 Activity (Fold Change) |
| MCF-7/ADR | Vehicle Control | Experimental Data | Experimental Data |
| MCF-7/ADR | This compound (IC50) | Experimental Data | Experimental Data |
| MCF-7/ADR | Doxorubicin (IC50) | Experimental Data | Experimental Data |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to preclinical drug evaluation. The following are standard methods for assessing the efficacy of a novel compound against drug-resistant cancer cell lines.
Cell Culture and Development of Drug-Resistant Lines
-
Cell Line Maintenance: Parental cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Generation of Resistant Lines: Drug-resistant sublines are typically developed by exposing parental cells to incrementally increasing concentrations of a specific chemotherapeutic agent (e.g., doxorubicin for MCF-7/ADR) over several months.[4] Resistance is confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental line.[4]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound or control drugs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
Western Blot Analysis
Western blotting is used to detect changes in the expression of proteins involved in specific signaling pathways.
-
Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-ERK) overnight at 4°C.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Experimental and Biological Pathways
Diagrams are crucial for illustrating complex workflows and biological mechanisms.
Caption: Workflow for evaluating a novel anti-cancer compound.
Caption: Potential inhibition of the PI3K/Akt pathway by a test compound.
References
- 1. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one for MEK1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biological target of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one has not been definitively established in publicly available literature. This guide operates on the hypothesis that its primary target is Mitogen-activated protein kinase kinase 1 (MEK1), a key component of the RAS/RAF/MEK/ERK signaling pathway. This assumption is based on the known activities of other coumarin derivatives. The data presented for "Compound X" (representing this compound) is hypothetical and for illustrative purposes. This guide is intended to provide a framework for assessing the selectivity of a novel compound against a well-defined biological target.
Introduction
This compound, a derivative of 4-methylumbelliferone, belongs to the coumarin class of compounds, which are known for a wide range of biological activities. To rigorously evaluate its potential as a therapeutic agent, a thorough assessment of its selectivity for its primary biological target is crucial. High selectivity is a key determinant in minimizing off-target effects and reducing potential toxicity.
This guide provides a comparative analysis of the hypothetical MEK1 inhibitor, this compound (referred to as Compound X), against well-established and clinically relevant MEK1 inhibitors: Trametinib, Selumetinib, and Cobimetinib. The comparison is based on their inhibitory potency and selectivity profiles against a panel of protein kinases. Detailed experimental protocols are provided to facilitate the replication and validation of these findings.
The MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a common driver in many human cancers.[4] MEK1 and its close homolog MEK2 are dual-specificity protein kinases that serve as a central node in this cascade, phosphorylating and activating ERK1 and ERK2. The high substrate specificity of MEK1/2 makes them an attractive target for therapeutic intervention.[5] Allosteric inhibitors, which bind to a pocket adjacent to the ATP-binding site, have been successfully developed to be highly selective for MEK1/2.[4]
Comparative Selectivity Profile
The selectivity of a kinase inhibitor is a critical parameter, as off-target inhibition can lead to unforeseen side effects. The following table summarizes the inhibitory activity (IC50) of our hypothetical Compound X and established MEK1 inhibitors against MEK1 and a selection of other kinases. A lower IC50 value indicates higher potency.
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | p38α IC50 (nM) | JNK1 IC50 (nM) | CDK2 IC50 (nM) |
| Compound X (Hypothetical) | 25 | 40 | >10,000 | >10,000 | >10,000 |
| Trametinib | 0.92[6] | 1.8[6] | >10,000[6] | >10,000[6] | >10,000[5] |
| Selumetinib (AZD6244) | 14[6] | - | >10,000[6] | >10,000[5] | >10,000[5] |
| Cobimetinib (GDC-0973) | 4.2[6] | >420[6] | >10,000 | >10,000 | >10,000 |
Note: Data for competitor compounds are sourced from publicly available literature. The selectivity panel is abbreviated for clarity. A comprehensive assessment would involve screening against a much larger panel of kinases.
Experimental Protocols
To ensure the reproducibility and validity of the selectivity assessment, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Selectivity Profiling
This protocol outlines a common method for determining the IC50 values of a test compound against a panel of protein kinases.
| Parameter | Description |
| Assay Principle | A biochemical assay that measures the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods like TR-FRET or luminescence (e.g., ADP-Glo™ Kinase Assay).[7][8] |
| Reagents & Materials | - Recombinant human kinases- Kinase-specific peptide substrates- ATP- Test compound (serially diluted)- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)- Detection reagents (e.g., terbium-labeled anti-phospho-antibody and streptavidin-conjugated acceptor for TR-FRET, or ADP-Glo™ reagents)[7][9]- 384-well assay plates |
| Procedure | 1. Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the assay plate.2. Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).[9]3. Detection: Stop the kinase reaction and add the detection reagents according to the manufacturer's protocol.4. Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.5. Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. |
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines, providing an initial indication of its therapeutic window and potential off-target effects.
| Parameter | Description |
| Assay Principle | The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[1] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3] |
| Reagents & Materials | - Cancer cell line (e.g., A375 for BRAF-mutant melanoma)- Complete cell culture medium- 96-well cell culture plates- Test compound (serially diluted)- MTT solution (5 mg/mL in PBS)[10]- Solubilization solution (e.g., DMSO or SDS-HCl solution)[10]- Plate reader (absorbance at 570 nm) |
| Procedure | 1. Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.2. Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).3. MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.[10]4. Solubilization: Add the solubilization solution to dissolve the formazan crystals.5. Data Acquisition: Measure the absorbance at 570 nm using a plate reader.6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value. |
Workflow for Selectivity Assessment
The following diagram illustrates a typical workflow for assessing the selectivity of a novel kinase inhibitor.
Conclusion
The assessment of selectivity is a cornerstone of modern drug discovery. For a novel compound like this compound, a systematic evaluation of its inhibitory activity against its intended target, in this hypothetical case MEK1, and a broad panel of other kinases is essential. The comparative data presented for established MEK1 inhibitors like Trametinib, Selumetinib, and Cobimetinib provide a benchmark for what constitutes a highly selective inhibitor. By employing the detailed experimental protocols outlined in this guide, researchers can generate robust and reproducible data to make informed decisions about the therapeutic potential and safety profile of new chemical entities. The high selectivity of established MEK inhibitors underscores the feasibility of targeting the allosteric pocket of MEK1 to achieve this desired property. Further investigation into the precise biological target of this compound is warranted to fully characterize its pharmacological profile.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Allosteric MEK1/2 inhibitors including cobimetanib and trametinib in the treatment of cutaneous melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinase Selectivity Profiling Systems—General Panel [promega.kr]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Performance Analysis of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one as a Fluorescent Marker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the fluorescent marker 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one. Due to the limited availability of direct quantitative photophysical data for this specific compound, its performance is discussed in the context of the well-characterized 7-hydroxycoumarin scaffold. This analysis is supplemented by a direct comparison with commonly employed fluorescent markers, Fluorescein Isothiocyanate (FITC) and Rhodamine B, to provide a robust framework for selecting the appropriate fluorescent tool for your research needs.
Quantitative Performance Comparison
The following table summarizes the key photophysical properties of selected fluorescent markers. Data for this compound is inferred from closely related 7-hydroxycoumarin derivatives.
| Fluorescent Marker | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability |
| This compound (Estimated) | ~360 - 370 | ~450 - 460 | ~18,000 - 20,000 | ~0.3 - 0.5 | Generally Good |
| 7-Hydroxy-4-methylcoumarin | 360 - 365[1] | 450 - 460[1] | ~18,000[1][2] | 0.52 (at pH > 8)[1] | Moderate[3] |
| Fluorescein Isothiocyanate (FITC) | 495[4] | 520[4] | ~75,000 | ~0.9 | Prone to photobleaching[4] |
| Rhodamine B | 546[5] | 567[5] | ~106,000 | ~0.65 (in basic ethanol)[6] | High |
Discussion of Performance
This compound , as a derivative of 7-hydroxycoumarin, is expected to exhibit fluorescence in the blue-to-green region of the spectrum. The presence of an electron-donating hydroxyl group at the 7-position is crucial for its fluorescent properties. The ethyl group at the 6-position, being a weak electron-donating group, is not expected to dramatically alter the core photophysical properties compared to the parent 7-hydroxy-4-methylcoumarin, but may slightly influence solvent interactions and membrane permeability. Coumarin derivatives are generally known for their good photostability.[4]
7-Hydroxy-4-methylcoumarin serves as a primary reference point. Its fluorescence is known to be pH-sensitive, with optimal emission in alkaline conditions.[1] This property can be advantageous for sensing pH changes within cellular compartments but requires careful buffer control for quantitative measurements.
Fluorescein Isothiocyanate (FITC) is a widely used green fluorescent marker characterized by a high quantum yield, making it very bright.[4] However, its major drawbacks are its susceptibility to photobleaching and the pH sensitivity of its fluorescence.[4]
Rhodamine B is a robust red-emitting fluorophore with high photostability and a good quantum yield.[5][6] Its fluorescence is less sensitive to pH than fluorescein, making it a reliable choice for long-term imaging experiments.
Experimental Protocols
Measurement of Molar Absorptivity
The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Protocol:
-
Prepare a stock solution: Accurately weigh a known mass of the fluorescent marker and dissolve it in a known volume of a suitable solvent (e.g., ethanol or DMSO) to create a stock solution of known concentration.
-
Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.
-
Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Use the pure solvent as a blank.
-
Plot data: Plot a graph of absorbance versus concentration.
-
Calculate molar absorptivity: The slope of the resulting linear plot will be equal to the molar absorptivity multiplied by the path length of the cuvette (typically 1 cm). Therefore, ε = slope / l.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Protocol:
-
Select a standard: Choose a quantum yield standard that absorbs and emits in a similar wavelength range as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for blue-emitting compounds.
-
Prepare solutions: Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Measure absorbance: Record the absorbance of both the sample and standard solutions at the excitation wavelength.
-
Measure fluorescence spectra: Using a spectrofluorometer, record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.
-
Calculate quantum yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)
Where:
-
I is the integrated fluorescence intensity (area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Assessment of Photostability
Photostability refers to the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to light.
Protocol:
-
Prepare a sample: Prepare a solution of the fluorescent marker at a suitable concentration for fluorescence microscopy or spectroscopy.
-
Acquire initial fluorescence: Measure the initial fluorescence intensity (I₀) of the sample under specific illumination conditions (e.g., laser power, exposure time).
-
Continuous illumination: Continuously expose the sample to the excitation light.
-
Monitor fluorescence decay: Record the fluorescence intensity (I) at regular time intervals over a defined period.
-
Analyze data: Plot the normalized fluorescence intensity (I/I₀) as a function of time. The rate of decay provides a measure of the photostability. A slower decay indicates higher photostability.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Extinction Coefficient [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including a laboratory coat, chemical safety goggles, and chemical-resistant gloves. All handling of the compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3]
Step-by-Step Disposal Procedure
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one waste, including contaminated consumables such as gloves, filter paper, and weighing boats, in a designated, clearly labeled, and leak-proof container.[1][4] The container should be marked as "Hazardous Chemical Waste" and should also specify the contents.
-
Liquid Waste: If the compound is in a solution, collect the liquid waste in a separate, compatible, and properly labeled hazardous waste container.[4] Do not mix with other incompatible waste streams.[5] The pH of the solution should be neutral (pH 6-9) if possible before collection.[6]
-
Empty Containers: Original containers of the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[7] Once properly decontaminated, the empty container can be disposed of according to institutional policies, which may allow for recycling.[7][8]
2. Waste Storage:
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[5] This area should be clearly marked as a hazardous waste storage area.
3. Final Disposal:
The ultimate disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company.[1][3] Do not dispose of this chemical down the drain or in regular trash, as it can be harmful to aquatic life.[1][8] Always follow your institution's specific protocols and local, regional, and national environmental regulations for hazardous waste disposal.[2][5]
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
Personal protective equipment for handling 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one in a laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandated. The following protocols are based on safety data for structurally similar coumarin compounds and are designed to ensure a safe laboratory environment.
Hazard Summary and Precautionary Data
| Property | Precautionary Guideline (based on related coumarin compounds) |
| Physical State | Solid, powder/crystals.[1] |
| Primary Hazards | May be harmful if swallowed, may cause skin irritation, serious eye irritation, and respiratory irritation.[3][4][5] |
| Acute Oral Toxicity (LD50 Rat for 7-hydroxy-4-methyl-coumarin) | 3850 mg/kg.[4] |
| Storage Temperature | Store in a dry, cool, and well-ventilated place.[6] Keep container tightly closed.[4] |
| Solubility | Soluble in DMSO (≥ 25 mg/mL).[1] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is essential to minimize exposure.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory.[1] |
| Hand Protection | Nitrile rubber gloves should be worn.[1] It is recommended to check the chemical resistance of the gloves with the supplier for specific applications.[2] |
| Body Protection | A lab coat is required.[1] For tasks with a higher risk of exposure, consider additional protective clothing to prevent skin contact.[4] |
| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][7] All handling of powdered compound should be conducted in a chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling is crucial for safety.
-
Preparation:
-
Weighing and Transfer:
-
Conduct all weighing and transferring of the powdered compound inside a chemical fume hood to control dust.[1]
-
Use dedicated spatulas or scoops.
-
Handle the powder gently to avoid creating dust.
-
-
Dissolving the Compound:
-
If preparing a solution, add the solid to the solvent slowly.
-
Ensure the container is appropriately labeled with the chemical name, concentration, and hazard information.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Dispose of all contaminated materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid materials, such as gloves, absorbent pads, and weighing papers, in a dedicated, clearly labeled hazardous waste container with a secure lid.[8]
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Method:
Experimental Workflow Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | C10H8O4 | CID 19905797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. glenresearch.com [glenresearch.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
